Potassium acrylate
Description
Contextualization within Superabsorbent Polymer (SAP) Research
Potassium acrylate (B77674) is a primary component in the synthesis of superabsorbent polymers, materials capable of absorbing and retaining exceptionally large amounts of a liquid relative to their own mass. gelsap.com The polymer consists of a network of cross-linked potassium polyacrylate chains, creating a water-insoluble matrix that can absorb hundreds of times its weight in purified water. wikipedia.org This remarkable water-absorbing capacity is a defining characteristic of SAPs and is central to their applications. In the context of SAP research, potassium acrylate is often favored over its sodium counterpart, sodium polyacrylate, particularly in agricultural applications, because the release of potassium ions can be beneficial for plant growth, whereas sodium can lead to soil salinization. wikipedia.orggelsap.com
The mechanism behind its absorbency lies in the osmotic pressure difference between the polymer network and the external aqueous environment. The presence of carboxylate groups along the polymer chain leads to strong electrostatic repulsion, causing the network to expand and absorb water. The cross-links prevent the polymer from dissolving, resulting in the formation of a hydrogel. wikipedia.org Research in this area focuses on optimizing the synthesis process to control the cross-linking density, which in turn influences the swelling capacity and mechanical properties of the resulting hydrogel. researchgate.net
Historical Development of Acrylate-Based Polymers
The journey of acrylate-based polymers began in the 19th century. Acrylic acid was first synthesized in 1843, followed by methacrylic acid in 1865. nih.gov A significant milestone was achieved in 1880 when the light-induced polymerization of acrylate compounds was first reported by G. W. A. Kahlbaum. nih.govwikipedia.orgmfa.org This laid the groundwork for future developments in the field.
The early 20th century saw the industrialization of acrylate polymers. In 1901, Otto Röhm detailed the polymerization of acrylic acid in his doctoral thesis. mfa.orgchemistryviews.org This led to the commercial production of polymethyl methacrylate (B99206) (PMMA) in 1928. nih.gov By the 1930s, acrylate polymers were being introduced into various fields, including dentistry, where PMMA was used for moldings. nih.govchemistryviews.org The development of these early acrylate polymers set the stage for the synthesis of more complex and functionalized materials like this compound-based superabsorbents.
Fundamental Academic Significance of this compound Systems
The academic significance of this compound systems stems from their unique physicochemical properties and their versatility as a model for studying polyelectrolyte gels. The synthesis of poly(this compound) typically involves the polymerization of acrylic acid, followed by neutralization with potassium hydroxide (B78521). gelsap.com This process allows for the investigation of fundamental polymer chemistry principles, such as polymerization kinetics, cross-linking reactions, and the behavior of polyelectrolytes in solution.
The swelling behavior of this compound hydrogels is a subject of intense academic study. It is influenced by a variety of factors, including the cross-linking density, the ionic strength of the surrounding medium, and the pH. Researchers have developed mathematical models to describe the swelling dynamics, often drawing analogies to viscoelastic systems. researchgate.net Furthermore, the interaction of this compound polymers with other materials, such as clays (B1170129) and other polymers, to form composites is an active area of research, aiming to enhance properties like mechanical strength and water retention. scientific.net
Overview of Advanced Research Trajectories
Beyond its established applications, this compound is at the forefront of several advanced research trajectories, exploring its potential in novel and high-performance materials.
Self-Healing Polymers: Research is underway to incorporate encapsulated polymers, including acrylate-based systems, into materials like concrete. When a crack forms, the capsules rupture and release the polymer, which then hardens and "heals" the damage. youtube.com
Conductive Polymers: While conventional polymers are typically electrical insulators, researchers are developing intrinsically conducting polymers with conjugated double bonds. youtube.com Polyurethane acrylate (PUA) membranes are being investigated for use as polymer electrolytes in batteries due to their ionic conductivity and mechanical stability. nih.gov Potassium polyacrylate-based gel polymer electrolytes have also shown promise for improving the performance of zinc-nickel batteries. acs.org
Drug Delivery Systems: Hydrogels based on acrylate derivatives are being explored for controlled drug release applications. Their high biocompatibility and tunable swelling properties make them suitable for encapsulating and releasing therapeutic agents. nih.gov
Environmental Remediation: The absorbent properties of this compound-based polymers are being investigated for environmental applications, such as the removal of pollutants from water.
Structure
2D Structure
Properties
CAS No. |
10192-85-5 |
|---|---|
Molecular Formula |
C3H4KO2 |
Molecular Weight |
111.16 g/mol |
IUPAC Name |
potassium;prop-2-enoate |
InChI |
InChI=1S/C3H4O2.K/c1-2-3(4)5;/h2H,1H2,(H,4,5); |
InChI Key |
HPKNNSJBWTXMHS-UHFFFAOYSA-N |
SMILES |
C=CC(=O)[O-].[K+] |
Isomeric SMILES |
C=CC(=O)[O-].[K+] |
Canonical SMILES |
C=CC(=O)O.[K] |
Other CAS No. |
10192-85-5 25608-12-2 |
Pictograms |
Irritant |
Related CAS |
26159-89-7 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways
Homopolymerization of Potassium Acrylate (B77674)
Photo-initiated Polymerization (UV-curing)
Photo-initiated polymerization, also known as UV-curing, is a widely used technique for synthesizing poly(potassium acrylate) and its copolymers, particularly for hydrogel formation benchchem.comnih.govresearchgate.netnih.govmdpi.com. This method offers precise control over reaction kinetics and is less affected by the presence of oxygen compared to some other initiation methods nih.gov. Hydrogels derived from this compound can be synthesized through photo-polymerization, and their mechanical properties are influenced by the concentration of crosslinking agents used during synthesis benchchem.com. For instance, increasing the crosslinker concentration can lead to improved mechanical stability but may reduce swelling capacity due to denser network formation benchchem.com. Common photoinitiators, such as Irgacure 1700, have been employed in the synthesis of photopolymerized hydrogels based on potassium polyacrylates nih.gov. This technique allows for the preparation of transparent and homogeneous hydrogels, with maximum swelling capacities ranging from 69 to 217 times the weight of the xerogel, depending on the amount of crosslinking agent nih.govmdpi.com.
Microwave-Assisted Polymerization
Microwave-assisted polymerization offers significant advantages, including accelerated reaction times and energy efficiency, by providing rapid and homogeneous heating of reactants researchgate.netmdpi.com. This method has been successfully applied in the synthesis of superabsorbent polymers involving acrylate monomers. For example, the grafting polymerization of sodium acrylate onto cornstarch using potassium persulfate as an initiator under microwave irradiation has been reported, demonstrating that microwave irradiation substantially accelerates the polymerization process researchgate.net. Similarly, a one-pot synthesis of poly(acrylate-co-acrylamide) superabsorbent polymers has been achieved via partial alkaline hydrolysis of acrylamide (B121943) using microwave irradiation, with potassium peroxodisulfate serving as the initiator and N,N-methylene bisacrylamide as the crosslinker rsc.org. The use of microwaves can drastically reduce polymerization time, often to minutes, while still yielding polymers with high molar masses mdpi.com.
Thermal Initiation Methods
Thermal initiation is a common approach for inducing the radical polymerization of this compound. This method typically involves the use of thermochemical initiators such as ammonium (B1175870) persulfate (APS) or potassium persulfate (KPS) benchchem.comresearchgate.netnih.gov. These initiators decompose upon heating to generate free radicals, which then initiate the polymerization of the monomer benchchem.comresearchgate.net.
The decomposition rate of thermal initiators follows first-order reaction kinetics and is accelerated at elevated temperatures nih.gov. For instance, KPS gradually decomposes into sulfate (B86663) radicals at temperatures around 70°C, leading to the formation of polymeric chains researchgate.net. Studies have investigated the polymerization of this compound across a range of temperatures, from 0°C to 101°C, demonstrating the temperature dependence of chain length and polymerization rate sci-hub.se. The polymerization rate of this compound has been observed to increase exponentially above 100°C, peaking at 200°C benchchem.com. However, excessively high temperatures can lead to rapid initiator decomposition, potentially favoring termination over propagation and resulting in oligomers rather than high molecular weight polymers nih.gov.
Copolymerization Strategies Involving this compound
This compound is frequently employed in copolymerization strategies to synthesize materials with tailored properties, often forming superabsorbent hydrogels with enhanced functionalities.
Copolymerization with Acrylamide
Copolymerization of this compound with acrylamide is a widely utilized strategy, particularly for the synthesis of superabsorbent hydrogels (SAHs) nih.govresearchgate.netnih.govmdpi.comscielo.br. These copolymers combine the water-absorbing capabilities of this compound with the structural integrity provided by acrylamide, resulting in materials with high water absorption capacity scielo.br.
The synthesis of poly(this compound-co-acrylamide) hydrogels can be achieved through various polymerization techniques, including photo-polymerization nih.govresearchgate.netnih.govmdpi.com. Such hydrogels have been shown to possess enhanced mechanical properties and well-defined microstructures nih.govresearchgate.net. The properties of these hydrogels are significantly influenced by factors such as the concentration of crosslinking agents nih.govresearchgate.netmdpi.com. For example, the critical crosslinking concentration, often achieved with agents like glycerol (B35011) diacrylate, is a key parameter for producing hydrogels with optimal mechanical properties and structural characteristics nih.govresearchgate.net.
Copolymers of this compound and acrylamide can exhibit a specific molar ratio, such as 36 mol% acrylate to 64 mol% acrylamide, leading to similar mass proportions of the two monomers in the resulting gel scielo.br. These copolymers are valuable in agricultural applications, where they can act as a source of potassium and enhance soil water retention, especially under saline conditions scielo.br.
Graft Copolymerization onto Polysaccharide Backbones (e.g., Starch, Cellulose (B213188), Chitosan)
Graft copolymerization of this compound onto polysaccharide backbones is a common method for synthesizing superabsorbent polymers with enhanced properties. Starch, cellulose, and chitosan (B1678972) are frequently employed as the main chains due to their biodegradability and abundant availability.
For starch-based systems, superabsorbent starch-graft-poly(this compound-co-acrylamide) has been synthesized using inverse suspension polymerization. researchgate.net Initiators such as ceric ammonium nitrate (B79036) (CAN) or potassium persulfate (KPS) are commonly used to create starch superabsorbent hydrogels with acrylic acid. researchgate.net In the case of KPS, it forms sulfate anion-radicals upon heating, which abstract hydrogen from the hydroxyl groups of starch, thereby generating radicals on the polysaccharide chain that initiate graft polymerization. researchgate.net
Another example involves the synthesis of glucomannan-poly(potassium acrylic-acrylamide) hydrogels through gamma irradiation. In this process, water molecules absorb gamma rays and break into HO• and H• radicals, which then transfer to the potassium acrylic monomer, forming an active center. These active centers subsequently attack acrylamide monomers, leading to the formation of copoly(potassium acrylic-acrylamide) radicals. The final step involves the crosslinking of this copolymer with glucomannan (B13761562) molecules via hydrogen bonding, forming an interpenetrating polymer network (IPN). unsri.ac.id
| Polysaccharide | Initiator/Method | Grafted Monomer | Key Outcome | Citation |
| Starch | KPS/CAN | Acrylic Acid | Superabsorbent hydrogels | researchgate.net |
| Glucomannan | Gamma Irradiation | Potassium Acrylic, Acrylamide | IPN Hydrogel with physical crosslinking via hydrogen bonds | unsri.ac.id |
Terpolymer and Multi-monomer Systems
This compound is frequently incorporated into terpolymer and multi-monomer systems to achieve polymers with tailored properties. These systems involve the copolymerization of this compound with two or more different monomers.
For instance, this compound can copolymerize with acrylamide to form various copolymers. benchchem.com The synthesis of methyl methacrylate-potassium acrylate copolymer is achieved through free radical polymerization, resulting in a polymer chain composed of alternating units of methyl methacrylate (B99206) (MMA) and this compound (PA). This structure provides a balanced combination of hydrophobic and and hydrophilic characteristics. The anionic nature of the copolymer, imparted by the this compound units, allows it to interact with positively charged molecules. ontosight.ai
In other multi-monomer systems, fluorinated terpolymers have been prepared by copolymerizing fluorinated monomers, butyl acrylate (BA), and methyl methacrylate (MMA), with potassium persulfate serving as the initiator in aqueous solutions. researchgate.net Furthermore, novel poly(acrylate-acrylic acid-co-maleic acid) hydrogels have been synthesized through the copolymerization of acrylic acid and maleic acid in an aqueous medium, utilizing N,N′-methylenebisacrylamide (NMBA) as a crosslinker and ammonium persulfate as an initiator. researchgate.net this compound-co-acrylamide hydrogels have also been successfully synthesized via photopolymerization, demonstrating enhanced mechanical properties and well-defined microstructures. nih.govmdpi.com
Crosslinking Mechanisms in this compound Polymerization
Crosslinking is a critical process in this compound polymerization, leading to the formation of three-dimensional polymeric networks. This network structure is fundamental to the ability of polyacrylate materials to attract and retain large volumes of water, similar to a sponge. benchchem.comwikipedia.org The introduction of crosslinks mechanically stabilizes hydrogels and significantly influences their properties, including mechanical strength, thermal stability, and chemical resistance. researchgate.netspecialchem.com
Chemical Crosslinking Agents (e.g., N,N-methylene bisacrylamide, glycerol diacrylate)
Chemical crosslinking involves the formation of covalent bonds between polymer chains, resulting in a permanent three-dimensional network. specialchem.com Several chemical crosslinking agents are commonly employed in this compound polymerization:
N,N-methylene bisacrylamide (MBA) : MBA is a widely used bifunctional crosslinker that introduces covalent bonds between polymer chains. benchchem.comaip.org It is frequently utilized in the polymerization of this compound and its copolymers, such as in the synthesis of superabsorbent polymers and hydrogels. benchchem.comresearchgate.netjcsp.org.pknih.govgoogle.com
Glycerol Diacrylate (DAG) : DAG is another effective crosslinking agent used to form covalent bonds within this compound-co-acrylamide hydrogels. nih.govmdpi.combenchchem.com Studies have shown that DAG concentration plays a crucial role in determining the structural and mechanical properties of the resulting hydrogels. nih.govbenchchem.com
Other Chemical Crosslinkers :
Zinc Chloride (ZnCl₂) : Zinc chloride has been successfully used as a crosslinking agent in the synthesis of novel superabsorbent polymers from potassium polyacrylate (KPA) and polyvinyl alcohol (PVA). uotechnology.edu.iq
Pentaerythritol Triallyl Ether : This compound has also been identified as a crosslinker for this compound. researchgate.net
Citric Acid : For biopolymer-based superabsorbent polymers, citric acid has been employed as a crosslinking agent, particularly in the preparation of carboxymethyl cellulose (CMC) superabsorbent polymers. researchgate.net
Physical Crosslinking Approaches
Physical crosslinking relies on non-covalent interactions, which are reversible and sensitive to external factors such as temperature, pressure, or solvent conditions. specialchem.com These interactions contribute to the formation of temporary or dynamic networks within this compound polymers.
Key physical crosslinking mechanisms include:
Ionic Interactions : In polyelectrolytes, ionic interactions play a significant role in physical crosslinking. specialchem.comchemrxiv.org For instance, in potassium polyacrylate, the electrostatic interactions among oppositely charged ions can enable tough and resilient elastomers and hydrogels. chemrxiv.org The degradation of potassium polyacrylate hydrogels can occur through ionic interaction and crosslinking breakdown via ion exchange, where cations like Ca²⁺ and Mg²⁺ can exchange with K⁺ or Na⁺ ions within the polymer structure. mdpi.com Sulfopropyl acrylate potassium (SPAP) is an anionic acrylate monomer known for its ionic conductivity and ability to participate in electrostatic interactions, contributing to ionic crosslinking in anionic copolymers. chemrxiv.orgpolysciences.com
Hydrogen Bonding : In certain multi-monomer systems, hydrogen bonding contributes to physical crosslinking. For example, in glucomannan-poly(potassium acrylic-acrylamide) hydrogels, hydrogen bonds form between the copolymer and glucomannan molecules, leading to physical crosslinking within the interpenetrating polymer network. unsri.ac.id
Physical Entanglements and Crystalline Domains : While not explicitly detailed for this compound, in general, physical entanglements of long polymer chains and the formation of crystalline domains can also act as physical crosslinks in high molecular weight polymers, influencing their viscosity and mechanical properties. specialchem.com
Influence of Crosslinker Concentration on Network Formation
The concentration of the crosslinking agent significantly impacts the structural and functional properties of this compound polymers, particularly hydrogels. Generally, an increase in crosslinker concentration leads to a denser polymeric network, which in turn affects swelling capacity, mechanical strength, and porosity. nih.govmdpi.combenchchem.comjcsp.org.pknih.govresearchgate.net
Key Findings on Crosslinker Concentration:
Swelling Capacity : Increasing the crosslinker concentration typically reduces the swelling capacity of hydrogels. This is because a higher density of crosslinks restricts the expansion of the polymer network, limiting the amount of water that can be absorbed and retained. mdpi.combenchchem.comjcsp.org.pk For instance, in this compound-co-acrylamide hydrogels, increasing glycerol diacrylate (DAG) concentration from 1 wt% to 10 wt% significantly reduced swelling capacities. mdpi.com Similarly, an increase in N,N'-methylenebisacrylamide (MBA) concentration from 0.020% to 0.16% resulted in a decrease in swelling capacity by up to 70% in superabsorbent hydrogels based on acrylic acid-co-acrylamide copolymers. jcsp.org.pk
Mechanical Properties : Higher crosslinker concentrations generally lead to improved mechanical stability and strength of the hydrogels. nih.govmdpi.combenchchem.comnih.gov Denser networks provide greater resistance to deformation. Hydrogels with structured patterns, which can be influenced by crosslinker concentration, exhibited better mechanical properties compared to unstructured hydrogels. nih.govresearchgate.net
Critical Crosslinking Concentration : For glycerol diacrylate (DAG) in this compound-co-acrylamide hydrogels, a critical concentration of 4 wt% has been identified. Below this concentration, weak networks with high swelling capacity (up to 217 times dry weight) were observed. Above 4 wt%, denser networks formed, leading to reduced swelling (down to 69 times dry weight) but superior mechanical strength. nih.govmdpi.combenchchem.com This critical value serves as a reference point for preparing multi-structured acrylic hydrogels with enhanced properties. nih.govresearchgate.net
Porosity : An increase in crosslinker concentration can lead to a decrease in the porosity of the polymer. This is due to the formation of stronger crosslinks, which tend to reduce the size of interconnecting pores and capillary structures within the hydrogel. nih.gov
The relationship between crosslinker concentration and hydrogel properties is crucial for designing materials with desired characteristics. By precisely controlling the degree of crosslinking, it is possible to tailor the porous structure, swelling behavior, and mechanical strength for specific applications. nih.govresearchgate.net
Table 1: Influence of Crosslinker Concentration on Hydrogel Properties
| Crosslinker Type | Concentration Range | Swelling Capacity Trend | Mechanical Strength Trend | Porosity Trend | Citation |
| Glycerol Diacrylate (DAG) | 0.5 wt% - 10 wt% | Decreases with increasing concentration, critical point at 4 wt% | Increases with increasing concentration, better properties above 4 wt% | Not explicitly stated, but denser networks imply reduced porosity | nih.govmdpi.combenchchem.com |
| N,N-methylenebisacrylamide (MBA) | 0.020% - 0.16% | Decreases by up to 70% with increasing concentration | Improves with increasing concentration | Decreases with increasing concentration | jcsp.org.pknih.gov |
Controlled Polymerization Techniques
Controlled polymerization techniques, often referred to as "living" polymerization or controlled radical polymerization (CRP), offer precise control over the polymer architecture, including molecular weight, molecular weight distribution (polydispersity), functionality, and composition. sigmaaldrich.com These techniques minimize premature termination, allowing the molecular weight to increase linearly with time until all monomer is consumed or the reaction is intentionally terminated. sigmaaldrich.com
Three fundamental techniques within CRP are:
Atom Transfer Radical Polymerization (ATRP) : ATRP is a widely used CRP method that consistently holds a high number of citations in research. sigmaaldrich.com It allows for the controlled radical polymerization of various acrylate monomers, leading to well-defined homopolymers, random copolymers, and block copolymers. acs.org ATRP procedures can result in well-controlled polymerizations, with linear first-order kinetic plots of monomer consumption and increasing molecular weights with conversion, characteristic of a living process. sigmaaldrich.com
Reversible Addition/Fragmentation Chain Transfer (RAFT) Polymerization : RAFT polymerization has seen a substantial increase in publications over recent years. sigmaaldrich.com Like ATRP, RAFT enables the synthesis of polymers with controlled molecular weights and narrow polydispersities. sigmaaldrich.com
Nitroxide-mediated Polymerization (NMP) : NMP remains a relevant CRP technique in research. sigmaaldrich.com
These controlled polymerization techniques are applicable to a broad range of vinyl monomers, including acrylates. sigmaaldrich.comacs.org They enable a new level of materials design and are increasingly being explored for industrial adoption due to the robustness of their polymerization conditions. sigmaaldrich.com For instance, visible light-mediated Ir-catalyzed processes allow for the controlled radical polymerization of various acrylate monomers, yielding well-defined polymers where the polymerization can be efficiently activated and deactivated with light while maintaining controlled characteristics. acs.org
Reversible-Deactivation Radical Polymerization (RDRP) Approaches
Reversible-Deactivation Radical Polymerization (RDRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and controlled architectures chinesechemsoc.org. While direct homopolymerization of this compound via RDRP is less frequently detailed in readily available literature compared to other acrylates or methacrylates, studies on related ionic acrylate derivatives and copolymers demonstrate the applicability and potential of these methods.
For instance, the aqueous NMP of potassium 3-sulfonyl(trifluoromethane sulfonyl) imide propyl acrylate, a derivative of this compound, has been successfully demonstrated. The polymerization kinetics for this monomer followed a specific pattern, described by ln([M]₀/[M]) as a function of t^(2/3), where [M]₀ and [M] are the initial and instantaneous monomer concentrations, and t is time. Size exclusion chromatography (SEC) chromatograms revealed a steady shift to lower elution volumes with increasing monomer conversion, indicative of controlled polymer growth rsc.org. This suggests that controlled radical polymerization is achievable for this compound derivatives, paving the way for similar control over poly(this compound) homopolymers or copolymers.
Furthermore, controlled radical polymerization, specifically Fenton-RAFT polymerization, has been utilized to synthesize water-soluble copolymers, including those containing this compound units, achieving ultra-high molecular weights (Mw ~ 20 × 10^6 g mol⁻¹) researchgate.net. The "livingness" of these polymers, a hallmark of RDRP, was confirmed through chain extension and aminolysis experiments, highlighting the potential for precise control over macromolecular structures incorporating this compound.
The development of RDRP techniques has significantly advanced the synthesis of well-defined block copolymers, which are critical for applications requiring specific mechanical and conductive properties, such as solid polymer electrolytes rsc.org. The ability to control chain length, dispersity, and chain-end functionality, as offered by RDRP, is crucial for designing advanced materials based on this compound.
Table 1: General Characteristics of RDRP for Acrylate Monomers
| RDRP Technique | Typical Control Features | Applicability to Acrylates | Key Advantages |
| ATRP | Molecular weight, dispersity, chain-end functionality chinesechemsoc.org | Well-controlled, including functionalized acrylates researchgate.netacs.org | Versatile, wide monomer scope, high end-group fidelity chinesechemsoc.orgnih.gov |
| RAFT | Molecular weight, dispersity, block copolymers researchgate.net | Broad applicability, tolerant to functional groups researchgate.netnih.gov | Robust, simple setup, wide range of conditions nih.gov |
| NMP | Molecular weight, dispersity, stereochemistry wikipedia.org | Effective for acrylates chinesechemsoc.orgwikipedia.org | Metal-free, clean polymers, industrially robust wikipedia.orgsigmaaldrich.com |
Stereoregular Polymerization Studies
Stereoregularity, or tacticity, refers to the spatial arrangement of repeating units in a polymer chain and significantly influences the physical and mechanical properties of the resulting polymer, including glass transition temperature (Tg), melting point (Tm), crystallinity, and swelling behavior nih.govsigmaaldrich.com. For poly(this compound), while explicit detailed studies solely focusing on controlling its stereoregularity are not extensively documented in the accessible literature, the concept of tacticity is recognized as an influencing factor for its properties.
Poly(this compound) exhibits a glass transition temperature (Tg) of 194 °C nih.govfishersci.se. This Tg value, like those of other homopolymers, is influenced by various factors, including molecular weight, molecular weight distribution, and importantly, tacticity nih.gov. The tacticity of polyacrylates, in general, can be influenced by polymerization conditions, such as temperature, solvent, and the presence of specific additives or catalysts. For instance, studies on other acrylate monomers, like isobornyl acrylate, have shown that applying a high electric field during free radical polymerization can significantly alter the stereochemistry, increasing the isotactic triad (B1167595) content researchgate.net. Similarly, anionic polymerization of (meth)acrylate esters has demonstrated the ability to achieve high stereoregularity (e.g., 95% isotactic PMMA) by careful selection of ligands and reaction conditions sigmaaldrich.com.
While specific data on the controlled synthesis of isotactic, syndiotactic, or atactic poly(this compound) homopolymers are not widely reported, the understanding of tacticity's impact on polymer properties suggests that controlling the stereochemistry of poly(this compound) could lead to materials with tailored characteristics, particularly for applications where specific mechanical or swelling properties are desired, such as in hydrogels where tacticity affects swelling capacity sigmaaldrich.com.
Polymerization Kinetics and Mechanistic Elucidation
Free Radical Polymerization Kinetics
Free-radical polymerization is a chain reaction characterized by three primary stages: initiation, propagation, and termination. acs.org Secondary reactions, such as chain transfer, also play a significant role in determining the final polymer architecture. acs.orgbeilstein-journals.org
The initiation stage involves the generation of free radicals from an initiator molecule, which then react with a monomer unit to begin the polymer chain. acs.org The choice of initiator is critical as its efficiency and decomposition mechanism dictate the initial rate of polymerization.
Potassium Persulfate (KPS): As a water-soluble initiator, potassium persulfate is widely used for the emulsion and solution polymerization of acrylic monomers. calibrechem.comatamankimya.com Upon thermal activation in an aqueous solution, the persulfate ion decomposes to form two sulfate (B86663) anion-radicals (SO₄⁻•). calibrechem.comsemnan.ac.irresearchgate.net These highly reactive radicals then initiate polymerization by reacting with the acrylate (B77674) monomer, creating a new radical center on the monomer unit that can subsequently propagate. calibrechem.com The thermal decomposition of KPS can be represented as: S₂O₈²⁻ → 2 SO₄⁻• This process is fundamental in various applications, including the synthesis of latex for paints and superabsorbent polymers. calibrechem.comevonik.com In redox-initiated systems, KPS can be paired with a reducing agent, which allows for the generation of radicals and initiation of polymerization at lower temperatures compared to thermal initiation alone. researchgate.net
Ammonium (B1175870) Persulfate (APS): Similar to KPS, ammonium persulfate is another water-soluble persulfate initiator used in the polymerization of acrylates. evonik.comnih.gov It functions through the same mechanism of thermal decomposition to produce sulfate anion-radicals. bas.bg The choice between potassium and ammonium persulfate can be influenced by specific application requirements, but their role as a source of initiating radicals is analogous. evonik.comgoogle.com Studies on acrylate grouting materials have utilized APS to initiate the polymerization process, where its concentration is a key factor in controlling the gelation time. bas.bg
Benzoyl Peroxide (BPO): Benzoyl peroxide is an organic-soluble initiator commonly used in bulk or solution polymerization. nih.govrsc.org It decomposes upon heating to form two benzoyloxy radicals (C₆H₅COO•). researchgate.net These radicals can then initiate the polymerization chain. nih.gov BPO is often used in redox systems, for example, paired with N,N-dimethylaniline (DMA), which allows for the generation of free radicals at ambient temperatures. researchgate.net Comparative studies have shown that persulfate initiators can lead to faster polymerization and higher molecular weight polymers than benzoyl peroxide under certain conditions. rsc.org
Following initiation, the chain propagation step consists of the sequential addition of monomer molecules to the growing polymer radical. acs.org This process, which can occur very rapidly, is responsible for the formation of the long polymer chain. bas.bg The rate of propagation is characterized by the propagation rate coefficient, kₚ.
Research has shown that the propagation rate is not always straightforward and can be influenced by several factors. For ionizable monomers like potassium acrylate, electrostatic interactions play a significant role. The repulsion between the charged growing polymer chain and the incoming charged monomer can lead to a decrease in the reaction rate compared to their non-ionized counterparts at the same concentration. ethz.ch However, the monomer itself can act as an electrolyte in the solution; therefore, increasing the concentration of the ionized monomer can enhance the propagation kinetics by screening these repulsive forces. ethz.ch
Furthermore, studies on other acrylate systems have revealed that the propagation rate coefficient, kₚ, can be dependent on the chain length of the growing polymer radical, particularly for short chains. acs.org As the chain grows, the value of kₚ tends to decrease and eventually approaches a constant value for longer chains. acs.org Secondary reactions, such as intramolecular chain transfer (backbiting), can also affect the effective propagation rate by creating a less reactive tertiary radical on the polymer backbone. mdpi.comresearchgate.net
Chain termination is the step in which the active center of a growing polymer chain is destroyed, ceasing its propagation. In free-radical polymerization, this typically occurs through a bimolecular reaction between two growing polymer radicals. bas.bg There are two primary mechanisms for termination:
Combination (or Coupling): Two growing polymer radicals react to form a single, longer polymer chain. The resulting chain has a molecular weight that is the sum of the two individual chains. acs.orgresearchgate.net
Disproportionation: One radical abstracts a hydrogen atom from the other, resulting in two terminated polymer chains. One of these chains has a saturated end group, while the other has an unsaturated end group (a terminal double bond). acs.orgresearchgate.net
The predominant termination mechanism for acrylates has been a subject of detailed study. Analysis of the molecular weight distribution of acrylic polymers suggests that termination by combination is the more probable mechanism for the mutual termination of the secondary radicals that are typical of propagating acrylate chains. researchgate.net However, when tertiary radicals are present, such as those formed by intramolecular chain transfer (backbiting), termination is more likely to occur via disproportionation . researchgate.net Some specific studies, such as one on acrylate grouting materials, have concluded that the chain termination reaction is a single-terminated reaction, which implies disproportionation. bas.bg
Chain Transfer to Monomer: The growing radical abstracts an atom (typically hydrogen) from a monomer molecule. A theoretical study on alkyl acrylates concluded that hydrogen abstraction from the monomer is the most likely mechanism for this process. researchgate.net
Chain Transfer to Polymer: This can be an intermolecular or intramolecular process. Intermolecular transfer occurs when a growing radical abstracts an atom from a neighboring, already-formed polymer chain, creating a radical site on that chain which can lead to branching. mdpi.com Intramolecular chain transfer, commonly known as "backbiting," involves the radical end of a chain curling back and abstracting a hydrogen from its own backbone. mdpi.comresearchgate.net This is a significant secondary reaction in acrylate polymerization that leads to short-chain branching and the formation of a more stable tertiary radical. mdpi.com
Chain Transfer to Solvent: If the polymerization is carried out in a solvent, the growing radical can transfer its activity to a solvent molecule. beilstein-journals.org This is a critical consideration in solution polymerization, as it increases the fraction of terminated ("dead") chains and can significantly impact the final polymer properties. rsc.org
Influence of Reaction Parameters on Polymerization Rate
However, for ionizable monomers like this compound in aqueous solutions, the effect can be more complex. As discussed previously, electrostatic repulsion between the charged monomer and the similarly charged growing chain can slow the reaction. ethz.ch In this context, increasing the monomer concentration also increases the ionic strength of the solution, which helps to screen the electrostatic repulsions and can thereby increase the polymerization rate. ethz.ch
Conversely, operating at low monomer concentrations, such as under starved-feed conditions in a semibatch reactor, can promote the significance of secondary reactions relative to propagation. acs.org When the availability of monomer is limited, the likelihood of intramolecular chain transfer (backbiting) and other side reactions increases, which can affect the polymerization rate and lead to a more branched polymer structure. rsc.orgacs.org
Interactive Data Tables
The following table illustrates the effect of the initiator concentration on the gelation time for an acrylate-based system, demonstrating the inverse relationship between initiator concentration and reaction time. A shorter gelation time corresponds to a faster polymerization rate.
Data adapted from a study on acrylate grouting materials to show the general principle of initiator concentration effect. bas.bg
The following table summarizes reported reaction orders with respect to monomer concentration for various acrylate-type monomers, illustrating the common first-order or higher dependence.
Initiator Concentration Dependencies
The concentration of the initiator plays a pivotal role in the free-radical polymerization of this compound. Generally, the rate of polymerization is directly related to the initiator concentration. An increase in the amount of initiator leads to a higher concentration of free radicals, which in turn accelerates the rate of polymerization. imaging.org For instance, in the polymerization of acrylate grouting materials, it has been observed that the gelation time is inversely proportional to the concentration of the initiator, ammonium persulfate. bas.bg
Impact of Initiator Concentration on Polymerization Kinetics
| Initiator System | Observation | System Details | Reference |
|---|---|---|---|
| Ammonium Persulfate | Gelation time is inversely proportional to initiator concentration. | Acrylate grouting material | bas.bg |
| Potassium Persulfate | Polymer molecular weight is inversely proportional to the square root of initiator concentration. | Acrylamide (B121943) polymerization | acs.org |
| Potassium Persulfate | Increased initiator concentration led to a faster initial reaction rate but a slower overall polymerization rate. | Styrene emulsion polymerization | mdpi.com |
pH and Ionic Strength Impacts
The pH and ionic strength of the polymerization medium are critical parameters, especially for ionic monomers like this compound. The degree of ionization of the acrylic acid monomer is highly dependent on the pH of the solution. acs.orguwaterloo.ca As the pH increases, the carboxylic acid groups deprotonate, leading to an increase in the concentration of acrylate anions. This increased charge can lead to electrostatic repulsion between the monomer units and the growing polymer chains, which can decrease the rate of polymerization. uwaterloo.ca
However, at very high pH values, charge screening effects can become dominant, potentially leading to an increased polymerization rate. uwaterloo.ca The ionic strength of the solution also plays a significant role. An increase in ionic strength can shield the electrostatic repulsions between charged species, thereby increasing the rate of polymerization. uwaterloo.caresearchgate.net This effect has been observed in the polymerization of acrylic acid and its copolymers. uwaterloo.ca For instance, in the formation of poly(acrylic acid) hydrogels, an increase in pH was found to decrease the degree of primary cyclization, while an increase in ionic strength led to an increase in cyclization. researchgate.net The interplay between pH and ionic strength is therefore a crucial factor in controlling the network structure of the resulting polymer. researchgate.net
Influence of pH and Ionic Strength on Polymerization
| Parameter | Effect | System Details | Reference |
|---|---|---|---|
| Increasing pH | Decreases the rate of polymerization due to monomer-chain repulsion. Can increase rate at very high pH due to charge screening. | Poly(acrylic acid) polymerization | uwaterloo.ca |
| Increasing Ionic Strength | Increases the rate of polymerization by shielding electrostatic repulsions. | Poly(acrylic acid) and its copolymers | uwaterloo.caresearchgate.net |
| Increasing pH | Decreases the degree of primary cyclization. | Poly(acrylic acid) hydrogels | researchgate.net |
| Increasing Ionic Strength | Increases the degree of primary cyclization. | Poly(acrylic acid) hydrogels | researchgate.net |
Temperature Effects on Reaction Kinetics and Thermal Stability
For example, in the polymerization of polycarboxylate superplasticizers, increasing the temperature from 303.15 K to 343.15 K resulted in an increased conversion rate. mdpi.com However, excessively high temperatures can have detrimental effects. For instance, in the synthesis of potassium polyacrylate, temperatures above 180°C can lead to secondary reactions like backbiting and β-scission, which can affect the polymer's molecular weight and structure. researchgate.net High temperatures can also lead to a decrease in the molecular weight of the polymer due to increased chain transfer reactions or thermal degradation. benchchem.com The thermal stability of the final polymer is also a key consideration, with studies showing that the structure of the polymer, such as the presence of crosslinking, can significantly impact its stability at elevated temperatures. researchgate.net
Temperature Effects on this compound Polymerization
| Temperature Range | Observation | System Details | Reference |
|---|---|---|---|
| 303.15 K - 343.15 K | Increased polymerization rate with increasing temperature. | Polycarboxylate superplasticizer synthesis | mdpi.com |
| Above 180°C | Increased likelihood of side reactions like backbiting and β-scission. | Acrylate polymerization | researchgate.net |
| Elevated Temperatures | Can lead to a decrease in polymer molecular weight. | Potassium polyacrylate synthesis | benchchem.com |
Solvent Systems and Their Influence (e.g., Aqueous, Biphase Media)
The choice of solvent system can have a profound impact on the kinetics of this compound polymerization. In aqueous solutions, the polarity of the solvent and its ability to solvate the monomer and growing polymer chains are crucial. imaging.org For polymerizations involving a water-soluble initiator and an organic-soluble monomer, a biphase system, often with a phase transfer catalyst (PTC), is employed. d-nb.info The PTC facilitates the transfer of the initiator from the aqueous phase to the organic phase where the monomer resides, thereby enabling polymerization to occur. d-nb.infoasianpubs.org
The rate of polymerization in such biphase systems is influenced by the efficiency of the PTC and the partitioning of the reactants between the two phases. d-nb.info For instance, the polymerization of n-butyl acrylate in an ethyl acetate-water biphase system was significantly accelerated by the presence of a phase transfer catalyst. d-nb.info The addition of a non-volatile solvent to a solventless system can also influence the polymerization kinetics by postponing the onset of diffusion-controlled propagation, leading to higher final conversions. imaging.org
Kinetic Models and Simulations
To better understand and predict the behavior of this compound polymerization, various kinetic models and simulation techniques are employed. These models range from simplified approximations to more detailed and complex representations of the polymerization process.
Quasi-Steady State Approximation (QSSA) Models
The Quasi-Steady-State Approximation (QSSA) is a widely used simplification in polymerization kinetics. sinica.edu.tw It assumes that the concentration of the reactive intermediates, such as free radicals, remains constant throughout the course of the reaction. sinica.edu.tw This assumption is often valid for reactions where the intermediates are highly reactive and have a very short lifetime compared to the other species in the system. sinica.edu.tw
Detailed Kinetic Modeling for Complex Systems
For more complex polymerization systems, detailed kinetic models are necessary to accurately capture the intricate reaction mechanisms. These models often incorporate a wide range of elementary reactions, including initiation, propagation, termination, chain transfer, and side reactions like backbiting and β-scission. mdpi.com The development of these models often relies on computational methods, such as density functional theory, to calculate the rate constants of individual reaction steps. researchgate.net
Detailed kinetic modeling allows for a more comprehensive understanding of how various factors, such as monomer structure, solvent effects, and reaction conditions, influence the polymerization process and the final polymer architecture. researchgate.netnorthwestern.edu For instance, a detailed model for the polymerization of non-ionized acrylic acid in aqueous solution has been developed that includes the formation of mid-chain radicals and transfer reactions, providing a good agreement with experimental data for polymer properties like the degree of polymerization and polydispersity. mdpi.com These advanced models are invaluable tools for process optimization and the design of polymers with specific properties. nih.govaspentech.com
Computational Approaches to Reaction Rate Constants
The determination of reaction rate constants in the polymerization of acrylates, including this compound, is a complex task that has increasingly benefited from computational chemistry. mdpi.comsci-hub.se These theoretical approaches provide a powerful tool for understanding reaction mechanisms and calculating kinetic parameters that can be difficult to measure experimentally. mdpi.comsci-hub.se Quantum chemical calculations, particularly Density Functional Theory (DFT), and ab initio methods, are widely used to model the elementary reactions in free-radical polymerization. mdpi.comresearchgate.netnsf.gov
Ab initio calculations and DFT are employed to investigate the transition states of polymerization reactions, such as initiation, propagation, and termination. sci-hub.semdpi.com By calculating the energy barriers of these reactions, it is possible to estimate the corresponding rate coefficients. mdpi.comacs.org For instance, DFT has been successfully used to analyze the free-radical copolymerization of various monomers and to model the propagation kinetics of α-substituted acrylates. mdpi.comacs.org Different functionals within DFT, such as B3LYP, BMK, and MPWB1K, are tested to find the best agreement with experimental data for propagation rate constants. researchgate.netacs.orgresearchgate.net The choice of functional and basis set is critical, as it significantly impacts the accuracy of the calculated energetics and kinetics. researchgate.net For example, the MPWB1K/6-311+G(3df,2p)//B3LYP/6-31+G(d) level of theory has been found to yield good qualitative agreement with experimental results for acrylate propagation kinetics. researchgate.net
However, translating gas-phase computational results to the condensed phase of a polymerization reaction presents challenges. mdpi.com Solvation models, such as the COnductor-like Screening MOdel for Real Solvents (COSMO-RS), are often incorporated to account for the effect of the solvent on reaction kinetics. mdpi.commdpi.com Simple continuum models for solvation can sometimes lead to significant errors, highlighting the need for more sophisticated approaches. mdpi.com
Table 1: Computational Methods for Determining Acrylate Polymerization Rate Constants
| Computational Method | Description | Application in Acrylate Polymerization | Key Findings/Challenges |
|---|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net | Calculation of transition state energies, reaction pathways, and rate coefficients for propagation and termination. researchgate.netacs.org | The choice of functional (e.g., MPWB1K) is critical for accuracy; can model structure-reactivity relationships. researchgate.netresearchgate.net |
| ***Ab Initio* Methods** | Quantum chemistry methods based on first principles, without empirical parameters. mdpi.comsci-hub.se | Used to predict a complete and consistent data set of intrinsic rate coefficients for primary and secondary reactions. mdpi.com | Can be computationally expensive; accuracy depends on the level of theory and basis set used; solvation effects are a key challenge. mdpi.com |
| Kinetic Monte Carlo (kMC) | A simulation technique that models the time evolution of processes based on known reaction probabilities (rates). mdpi.comacs.org | Simulates overall polymerization kinetics, molecular weight distribution, and polymer microstructure (e.g., branching). acs.orgacs.org | Bridges the gap between computational chemistry and experimental results by predicting macroscopic properties. mdpi.com |
Particle Formation and Growth Mechanisms in Heterogeneous Polymerization
Heterogeneous polymerization in aqueous media, such as emulsion or dispersion polymerization, is a primary method for producing synthetic polymers like poly(this compound). cmu.edu The process is characterized by the formation of discrete polymer particles, and the mechanism by which these particles nucleate and grow dictates the final properties of the polymer latex. acs.orgresearchgate.net The main mechanisms for particle formation are micellar nucleation, homogeneous nucleation, and coagulative nucleation. acs.orgacs.org
Micellar Nucleation: This mechanism, described by the classic Smith-Ewart theory, is dominant when the concentration of a surfactant (or emulsifier) is above its critical micelle concentration (CMC). scielo.org.armpg.de The process begins with the thermal decomposition of a water-soluble initiator, like potassium persulfate, to generate primary radicals in the aqueous phase. mpg.delboro.ac.uk These radicals enter monomer-swollen surfactant micelles, initiating polymerization and transforming the micelles into nascent polymer particles. mpg.de These newly formed particles then grow by absorbing monomer that diffuses from larger monomer droplets through the aqueous phase. mpg.de The number of particles formed is often proportional to the surfactant concentration to the 0.6 power and the initiator concentration to the 0.4 power, though deviations can occur. acs.orgmdpi.com
Homogeneous Nucleation: This mechanism prevails under conditions where the surfactant concentration is below the CMC or in surfactant-free systems. acs.orgnih.gov Here, oligomeric radicals are formed by the propagation of initiator-derived radicals with monomer molecules dissolved in the aqueous phase. acs.orgnih.gov Once these oligoradicals reach a critical chain length, they become insoluble in the aqueous phase and precipitate. scielo.org.armpg.de These precipitated chains then collapse to form primary particles, which are subsequently stabilized by adsorbing any available surfactant or by further growth. nih.gov Homogeneous nucleation is particularly significant for more water-soluble monomers. acs.org
The prevailing nucleation mechanism is determined by a complex interplay of factors including monomer solubility, initiator type and concentration, and surfactant type and concentration. scielo.org.arcapes.gov.br For instance, an S-shaped curve in the plot of particle number versus surfactant concentration suggests a shift from homogeneous nucleation below the CMC to micellar nucleation above it. acs.org Stochastic modeling has shown that increasing the contribution of homogeneous nucleation can lead to a lower total number of particles and a broader molecular weight distribution, driven by the competition between nucleation, aqueous-phase termination, and radical entry into particles. acs.org
Table 2: Comparison of Particle Nucleation Mechanisms in Heterogeneous Polymerization
| Mechanism | Locus of Nucleation | Key Requirements | Resulting Particle Characteristics |
|---|---|---|---|
| Micellar Nucleation | Monomer-swollen surfactant micelles. mpg.de | Surfactant concentration > Critical Micelle Concentration (CMC). scielo.org.arlboro.ac.uk | Particle number strongly dependent on surfactant and initiator concentration. acs.org |
| Homogeneous Nucleation | Aqueous phase. acs.orgnih.gov | Water-soluble monomer and initiator; low or no surfactant. acs.orgnih.gov | Often occurs for water-soluble monomers; can lead to broader particle size distribution. acs.org |
| Coagulative Nucleation | Aggregation of precursor particles. researchgate.netmdpi.com | Colloidal instability of primary particles (e.g., low surfactant, high ionic strength). mdpi.comnih.gov | Can produce larger particles; important in monomer-starved systems. mdpi.com |
Macromolecular Structure and Advanced Characterization
Polymer Architecture and Network Formation
The architectural design of poly(potassium acrylate) plays a crucial role in its water absorption and retention capabilities. This involves understanding the transition from linear chains to complex cross-linked networks, the formation of multi-scale structures, and the quantification of network integrity.
Potassium acrylate (B77674) monomers, when polymerized, can form either linear chains or, more commonly in superabsorbent applications, highly cross-linked networks. Linear polymers consist of long, unbranched chains, whereas cross-linked polymers feature a three-dimensional (3D) network where individual polymer chains are interconnected by covalent bonds gelsap.comchemtexltd.comunsri.ac.idtruehydrogel.com. This cross-linking is typically achieved through the incorporation of a bifunctional or multifunctional crosslinking agent during polymerization, such as N,N'-Methylenebisacrylamide (MBAm) atamanchemicals.comnih.govwikipedia.orgfishersci.sefishersci.caresearchgate.net. The presence of these cross-links renders the polymer insoluble in water, allowing it to swell significantly by absorbing water without dissolving truehydrogel.comgelsap.com. The chemical formula for poly(this compound) is represented as [−CH2−CH(CO2K)−]n, highlighting the repeating monomer unit within the polymer chain gelsap.comchemtexltd.comwikipedia.org.
This compound-based hydrogels, particularly those synthesized via photopolymerization, can exhibit complex multi-structured morphologies across different length scales: micro-, meso-, and macro-scales mdpi.comnih.govresearchgate.netnih.govcore.ac.ukresearchgate.net. These structures, often described as fractal-like, significantly influence the hydrogel's mechanical properties and swelling behavior mdpi.comresearchgate.net. For instance, poly(this compound-co-acrylamide) hydrogels prepared through photopolymerization have demonstrated such fractal-like structures, with characteristic dimensions ranging from 10⁻⁷ to 10⁻⁸ m (microscale), 10⁻⁵ to 10⁻⁷ m (mesoscale), and 10⁻³ to 10⁻⁵ m (macroscale) mdpi.com. The formation of these shape-evolving surface patterns during swelling has a notable impact on the hydrogels' mechanical performance, with structured hydrogels generally exhibiting superior mechanical properties compared to their unstructured counterparts researchgate.net.
The gel fraction (G_F) is a critical parameter for evaluating the extent of cross-linking and the integrity of the polymeric network in hydrogels. It represents the insoluble portion of the polymer network after extraction with a suitable solvent, typically water. For this compound-based hydrogels, reported gel fraction values are often high, exceeding 91%, indicating efficient network formation mdpi.com.
Crosslink density, another crucial parameter, quantifies the number of cross-links per unit volume or per polymer chain. This density directly influences the hydrogel's swelling capacity and mechanical strength. A higher crosslink density generally leads to a more rigid network with reduced swelling capacity but enhanced mechanical stability researchgate.netmdpi.comresearchgate.net. Conversely, a lower crosslink density allows for greater swelling but may result in a weaker gel. The concentration of the crosslinking agent, such as glycerol (B35011) diacrylate (DAG), is a primary factor determining the crosslink density and, consequently, the hydrogel's properties mdpi.comresearchgate.net. For example, studies have shown a well-defined transition in mechanical properties and swelling capacity at a critical concentration of the crosslinker, such as 4 wt% DAG for poly(this compound-co-acrylamide) hydrogels mdpi.comresearchgate.net.
Table 1: Influence of Crosslinking Agent Concentration on Hydrogel Properties (Illustrative Data)
| Crosslinking Agent (DAG) Concentration (wt%) | Gel Fraction (%) | Maximum Swelling (times xerogel weight) | Mechanical Properties (Relative) |
| 0.5 | >91 | Significantly Higher | Lower |
| 1.0 | >91 | Similar to Higher Concentrations | Moderate |
| 4.0 (Critical Concentration) | >91 | Optimal Swelling/Mechanical Balance | Enhanced |
| 10.0 | >91 | Reduced | Higher |
Note: This table is illustrative, based on findings indicating dependence on crosslinker concentration and high gel fractions mdpi.comresearchgate.net. Specific numerical values for swelling and mechanical properties would vary based on exact formulation and experimental conditions.
Advanced Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the chemical structure and confirming the successful synthesis and modification of this compound-based polymers.
Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups and chemical bonds present in this compound, acrylic acid, acrylamide (B121943), and their corresponding polymers and hydrogels nih.govscielo.brresearchgate.netunsri.ac.idkemdikbud.go.id. By analyzing the absorption bands in the infrared spectrum, researchers can confirm the polymerization process, the incorporation of monomers, and the formation of cross-links.
Key FTIR Absorption Bands for this compound-Based Systems:
Acrylic Acid (Monomer):
OH groups: ~3260 cm⁻¹ nih.gov.
Asymmetric and symmetric tension vibrations of CH₂: 2968 cm⁻¹ and 1460 cm⁻¹, respectively nih.gov.
Carboxylic carbonyl group (C=O): 1733 cm⁻¹ nih.gov.
C=C double bond vibration: 1635 cm⁻¹ nih.gov.
Out-of-plane deformation (=C-H): 812 cm⁻¹ nih.gov.
Acrylamide (Co-monomer in many hydrogels):
NH₂ stretching: 3544 cm⁻¹ scielo.br.
C=O stretching of amide: 1670 cm⁻¹ scielo.br.
Combination of N-H strain and C-N bending: 1356 cm⁻¹ and 675 cm⁻¹ nih.gov.
Combination of N-H strain and C-N strain: 1610 cm⁻¹ nih.gov.
N-H strain: 3342 to 3200 cm⁻¹ nih.gov.
Poly(this compound) / Acrylate Units:
Carboxylate group (COO⁻) stretching: Characteristic bands at 1567 cm⁻¹ and 1408 cm⁻¹ scielo.brunsri.ac.idkemdikbud.go.id. These bands are crucial for confirming the presence of the acrylate salt form.
The absence or significant reduction of the C=C double bond signal (around 1635 cm⁻¹) in the polymer spectrum compared to the monomer spectrum indicates successful polymerization nih.gov.
A weak band at 1712 cm⁻¹ can suggest the presence of a small fraction of unreacted COOH groups (acrylic acid) in the hydrogel scielo.br.
Table 2: Characteristic FTIR Absorption Bands for this compound-Based Hydrogels
| Functional Group / Bond | Wavenumber (cm⁻¹) | Assignment / Significance | Source |
| OH (Acrylic Acid) | ~3260 | Stretching vibration, indicates presence of carboxylic acid groups. | nih.gov |
| CH₂ (Acrylic Acid) | 2968, 1460 | Asymmetric and symmetric tension vibrations. | nih.gov |
| C=O (Carboxylic Acid) | 1733 | Stretching vibration of the carboxylic carbonyl group. | nih.gov |
| C=C (Acrylic Acid) | 1635 | Stretching vibration of the carbon-carbon double bond, diminishes upon polymerization. | nih.gov |
| NH₂ (Acrylamide) | 3544 | Stretching vibration of the primary amine group. | scielo.br |
| C=O (Amide) | 1670 | Stretching vibration of the amide carbonyl group. | nih.govscielo.br |
| COO⁻ (Acrylate) | 1567, 1408 | Asymmetric and symmetric stretching vibrations of the carboxylate anion, confirming salt form. | scielo.brunsri.ac.idkemdikbud.go.id |
| CH (Methinic) | 2943 | Stretching vibration of CH groups. | scielo.br |
Note: Specific wavenumbers may vary slightly depending on the exact composition of the copolymer and experimental conditions.
The analysis of these characteristic bands allows for the determination of the organic composition, such as the acrylamide/acrylate ratio in copolymers scielo.br. For instance, the acrylate content can be calculated based on the relative absorbance area of the COO⁻ band (1408 cm⁻¹) and a reference band like 2943 cm⁻¹ (CH groups) scielo.br. This detailed spectroscopic analysis is vital for understanding the chemical transformations and the final structure of the synthesized this compound polymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Solid-State NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of this compound and its polymers, such as poly(this compound) (P(KA)). It provides detailed insights into the local environment and dynamics of atomic nuclei, enabling the confirmation of molecular structures, assessment of purity, and analysis of polymerization mechanisms nih.gov.
For poly(this compound) and its copolymers, such as poly[acrylamide-co-(this compound)] (P(Am-co-KA)), ¹H NMR spectroscopy has been utilized to study structural changes following chemical degradation, for instance, by hydrogen peroxide acgih.org. Changes in ¹H NMR resonance intensity and upfield shifts are consistent with enhanced shielding, indicating interactions within polymeric systems, such as those between poly(acrylate) and surfactant micelles fishersci.at.
Beyond one-dimensional techniques, two-dimensional (2D) NMR methods, including heteronuclear single-quantum coherence (HSQC), total correlation spectroscopy (TOCSY), and heteronuclear multiple-bond correlation (HMBC), offer advanced capabilities for detailed microstructure analysis of homopolymers, copolymers, and terpolymers nih.gov. For instance, the ¹H NMR spectrum of polyacrylate cyclotriphosphazene (B1200923) and its blend with poly(methyl methacrylate) (PMMA) reveals specific chemical shifts that confirm successful blending and the presence of various functional groups nih.gov. Characteristic ¹H NMR signals for such polymers include those for O-CH₂, CH, CH₂, OCH₃, and CH₃ groups nih.gov. ¹³C NMR spectroscopy further provides information on carbon environments, with observed peaks confirming the chemical structures of synthesized materials nih.gov.
The application of NMR is crucial for verifying the structural and functional properties of this compound, including the identification of acrylate anion peaks and confirming the absence of unreacted acrylic acid acgih.org.
Raman Spectroscopy
Raman spectroscopy is a powerful technique for characterizing this compound and its polymeric forms, particularly for monitoring chemical bond changes during polymerization reactions in real-time. The technique relies on the vibrational and rotational transitions of molecules, requiring minimal sample preparation and allowing for analysis of various sample geometries, including thin films and thick samples.
Raman spectra of poly(acrylic) acid (PAA), a related polymer, demonstrate how hydration and neutralization can induce shifts in characteristic bands. For example, the band at 1674 cm⁻¹ in solid PAA can shift to 1642 cm⁻¹ upon hydration, indicating changes in hydrogen bonding and the incorporation of water molecules. The intensity of the C=C stretching vibration in Raman spectra is particularly advantageous for studying polymers containing unsaturation, allowing for the quantitative analysis of copolymerization processes and the calculation of reactivity ratios. Shifts in the C=C vibration, where an increase in chain length by one CH₂ unit can cause a 1 cm⁻¹ shift, are indicative of structural modifications.
Characteristic Raman bands for poly(acrylic acid) and related acrylates include signals for C=O stretching (e.g., 1722 cm⁻¹), C=C stretching (e.g., 1640 cm⁻¹), and bending motions of CH₃ and CH₂ groups. The presence of a strong and sharp band at 912 cm⁻¹ for δ(C=C) in certain acrylate structures further aids in their identification.
Chromatographic and Thermal Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a standard technique used to determine the molecular weight distribution and polydispersity index (PDI) of polymers. While specific detailed research findings for this compound or poly(this compound) were not extensively detailed in the provided search results, GPC is a fundamental method for characterizing the macromolecular properties of polymers, including polyacrylates. This technique is essential for understanding the average molecular weight (Mn, Mw) and the breadth of the molecular weight distribution (polydispersity), which significantly influence the physical and mechanical properties of polymeric materials. For instance, GPC has been used to characterize other polyoxyalkylene copolymers, demonstrating its utility in determining molecular weight distributions.
Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition behavior of this compound and its polymers. TGA measures the change in weight of a sample as a function of temperature or time, providing insights into degradation profiles and the presence of volatile components.
Studies on poly(acrylamide-co-acrylic acid) potassium salt, a related superabsorbent polymer, indicate a multi-stage thermal decomposition process. Minor weight loss is observed at temperatures below 250 °C, followed by three distinct stages of thermal degradation. For this copolymer, the degradation regions are typically identified as 25-281 °C, 281-430 °C, and a third, higher-temperature stage.
A commercial this compound hydrogel has demonstrated high thermal stability, with significant degradation occurring within the range of 463.15–843.15 K (approximately 190–570 °C). The thermal decomposition of poly(acrylic acid) (PAA) generally involves several steps:
Stage 1 (20–100 °C): Attributed to the evaporation of solvent water.
Stage 2 (100–230 °C): Related to the release of bound water and intermolecular dehydration.
Stage 3 (230–300 °C): Involves the decomposition of the PAA polymer chains.
Stage 4 (300–500 °C): Corresponds to the complete decomposition of PAA and the formation of organic decomposition products.
The thermal stability of polyacrylate salts can also be influenced by the specific metal cation involved, with transition metal salts of poly(acrylic acid) exhibiting varying stability sequences, such as Zn=Co>Ni>Cu.
Table 1: Typical Thermal Degradation Stages of Poly(this compound) and Related Polymers by TGA
| Temperature Range (°C) | Observed Phenomenon | Relevant Polymer/System | Source |
| < 250 | Minor weight loss | Poly(acrylamide-co-acrylic acid) potassium salt | |
| 25–281 | First degradation region | Poly(acrylamide-co-acrylic acid) potassium salt | |
| 190–570 (463.15–843.15 K) | Significant degradation | Commercial this compound hydrogel | |
| 20–100 | Evaporation of solvent water | Poly(acrylic acid) | |
| 100–230 | Release of bound water/intermolecular dehydration | Poly(acrylic acid) | |
| 230–300 | Decomposition of polymer chains | Poly(acrylic acid) | |
| 300–500 | Complete decomposition/organic product formation | Poly(acrylic acid) | |
| 70–200 | Desorption of water | Poly(sodium acrylate)/silica nanocomposites | |
| 280–380, 420–530 | Decomposition of polymer segments | Poly(sodium acrylate)/silica nanocomposites |
Differential Scanning Calorimetry (DSC) is employed to investigate the thermal transitions of this compound-based materials, including glass transition temperatures (Tg) and melting points, which are indicative of their physical state and molecular mobility.
For a commercial this compound hydrogel, a glass transition temperature of approximately 383.15 K (110 °C) has been reported. Studies on poly(this compound-co-acrylamide) hydrogels have shown melting points ranging from 121.98 °C to 136.51 °C, with higher melting points often correlated with increased crosslinking within the polymer network.
DSC thermograms of poly(acrylic acid) (PAA) and potassium polyacrylate (KPA) can reveal endothermic and exothermic events associated with decomposition and other thermal processes. For instance, cross-linked acrylate networks typically exhibit an endothermic peak related to network decomposition and a broad exothermic peak, often observed between 200 °C and 350 °C with a maximum around 230 °C. An exothermic peak at 532.4 °C in PAA thermograms can indicate the final thermal degradation and intense formation of gaseous destruction products. DSC experiments are typically conducted over a broad temperature range, for example, from -10 °C to 310 °C, to capture various thermal events.
Table 2: Thermal Transition Data for Poly(this compound) and Related Polymers by DSC
| Parameter | Value (°C) | Relevant Polymer/System | Source |
| Glass Transition Temperature | 110 (383.15 K) | Commercial this compound hydrogel | |
| Melting Point Range | 121.98–136.51 | Poly(this compound-co-acrylamide) hydrogel | |
| Exothermic Peak (max) | ~230 | Cross-linked acrylate networks | |
| Exothermic Peak (final degradation) | 532.4 | Poly(acrylic acid) |
Morphological and Surface Characterization
Photo-polymerized this compound-co-acrylamide hydrogels exhibit complex multi-structured morphologies. These hydrogels display fractal-like structures across different scales: micro (10⁻⁷ to 10⁻⁸ m), meso (10⁻⁵ to 10⁻⁷ m), and macro (10⁻³ to 10⁻⁵ m). The formation of these structures is influenced by the concentration of crosslinking agents used during synthesis.
Optical microscopy has been effectively used to observe the mesostructure of these hydrogels. During swelling, distinctive wrinkle patterns spontaneously form on the surface, transitioning through various shapes such as random worms, lamellae, peanuts, and ordered hexagonal patterns until maximum swelling is achieved. These surface structures significantly influence the mechanical properties of the hydrogels.
Scanning Electron Microscopy (SEM) is frequently employed to visualize the surface morphologies of this compound-based hydrogels. For instance, SEM images of poly(this compound)-nanochitosan hydrogels have revealed pore sizes of approximately 200 µm, confirming successful grafting and the formation of a strongly crosslinked network. SEM is also utilized in the characterization of superabsorbent starch-graft-poly(this compound-co-acrylamide) materials.
Scanning Electron Microscopy (SEM) for Surface Morphology and Pore Structure
Scanning Electron Microscopy (SEM) is a widely used technique for investigating the surface morphology and porous structure of materials, including those derived from this compound, such as hydrogels mdpi.commdpi.comkinampark.com. SEM provides high-resolution images that reveal details about the surface patterns, pore sizes, and interconnectivity within the material mdpi.comkinampark.com.
For this compound-based hydrogels, SEM analysis has shown well-defined microstructures in the dry state and unique meso- and macrostructures in the hydrated state researchgate.netnih.gov. The morphology of these hydrogels can exhibit shape-evolving surface patterns at different scales during swelling, and these structures significantly influence their mechanical properties researchgate.netnih.gov. Studies on macroporous hydrogel scaffolds, which can utilize acrylate polymers, have demonstrated that SEM images can reveal significant alterations in mean pore size and the appearance of newly formed multiple connections between pores, depending on preparation conditions like freezing temperatures mdpi.com.
For instance, porous polymer films prepared from block copolymers, which can include acrylate units, have been characterized by SEM to show a large distribution of elongated pore sizes with varying pore spacing, typically ranging from 1.0 to 4.0 µm in diameter frontiersin.org.
Optical Microscopy for Particle Size and Shape
Optical microscopy is a valuable tool for the direct determination of particle size and shape, particularly for polymer particles stanfordcomputeroptics.com. This technique can be used to analyze the dimensions and contours of particles within a sample stanfordcomputeroptics.com.
In the context of acrylate polymers, optical microscopy has been employed to observe the characteristics of active pharmaceutical ingredient (API) particles within polyacrylate matrices. For example, in silicone matrices containing acrylates, the shape and size of API particles (typically below 10 µm) remained consistent with the raw material, though agglomerates were occasionally observed mdpi.com. Conversely, optical images of polyacrylic polymers showed diverse interactions depending on the type of API, with some formulations appearing transparent without visible particles, while others revealed single particles with diameters below 1 µm that were not discernible under SEM mdpi.com.
The absolute size of polymer particles can be measured using optical microscopy, especially when particles tend to form "crystal-like" structures upon drying from a suspension cern.ch. This allows for the measurement of a row of particles, typically 10, to reduce uncertainty cern.ch.
Atomic Force Microscopy (AFM) for Surface Topography
Atomic Force Microscopy (AFM) is a powerful technique for characterizing the surface topography of materials at the nanoscale, offering insights into surface roughness, texture, and the presence of pits or protrusions researchgate.netnih.govmdpi.comuchicago.edu. Unlike other microscopy techniques, AFM can image non-conducting polymer surfaces without chemical etching or staining and can also provide information on mechanical properties researchgate.net.
AFM has been applied to acrylate polymer microarrays to achieve a full topographic characterization nih.gov. This has led to the discovery of hydro-responsive materials that exhibit reversible changes between pitted and protruding nanoscale topographies depending on their dry or wet state nih.gov. These changes in surface topography are often concomitant with alterations in wettability and surface charge properties nih.gov. AFM measurements can also yield maps of nanomechanical properties, such as Young's pseudo-modulus and adhesion forces, providing a comprehensive understanding of the material's surface characteristics mdpi.com. For instance, surface roughness values (Rₐ) as low as below 1 nm have been observed for certain acrylate-based coatings researchgate.net.
X-ray Diffraction (XRD) for Crystallinity and Structural Insights
X-ray Diffraction (XRD) is a crucial technique for analyzing the crystallinity and structural insights of materials, including this compound and its polymeric forms researchgate.netrsc.orgmdpi.com. XRD patterns provide information about the arrangement of atoms in a material, indicating whether it is crystalline, amorphous, or a combination of both rsc.orgmdpi.com.
For polyacrylate variants, XRD analysis can reveal insights into the aggregation structures of units within the polymer rsc.org. For example, studies comparing polymethylene and polyacrylate structures have shown that XRD can differentiate between transparent homogeneous films and turbid films resulting from aggregation, attributing differences to the suppression or presence of crystallization rsc.org. The peak positions in XRD patterns correspond to the aggregation of units, and the intensity of these peaks can indicate the degree of crystallinity rsc.orgresearchgate.net. Modifiers, such as potassium salts, have been shown to accelerate the crystallization of films, leading to improved morphology and enlarged grain sizes, as evidenced by increased characteristic diffraction peak intensity in XRD patterns researchgate.net.
Rheological Properties and Viscometric Analysis
The rheological properties of this compound and its polyacrylate derivatives are critical for understanding their behavior in various applications, particularly their flow and deformation characteristics researchgate.netmdpi.comharvard.edu. Viscometric analysis is a key method for assessing these properties, especially viscosity.
Polyacrylate ions in aqueous solutions exhibit specific viscometric behavior, which is significantly influenced by the presence of electrolytes capes.gov.br. Studies have shown that the addition of electrolytes initially reduces the specific viscosity ratio (ηsp/c) and can convert the typical polyelectrolyte curve into a straight line, allowing for the extrapolation to intrinsic viscosity ([η]) in the presence of excess salt capes.gov.br.
For instance, the viscosities of polyacrylate ion in the presence of various salts like potassium bromide, sodium bromide, lithium bromide, sodium iodide, sodium hydroxide (B78521), and hydrochloric acid have been measured capes.gov.br. Sodium hydroxide and sodium bromide can induce minima in plots of [η] against salt concentration capes.gov.br. Notably, sodium iodide can precipitate polyacrylate as a translucent gel at certain concentrations (e.g., 1.5 N iodide), which may redissolve at higher concentrations (e.g., 3.0 N) and then reprecipitate, with [η] exhibiting a maximum in the latter concentration range capes.gov.br. Both by-ions and counter-ions have specific effects on the viscosity of the polyion capes.gov.br.
In general, for polymer solutions, higher molecular weight corresponds to higher viscosity and higher dynamic moduli mdpi.com. The rheological properties of polyacrylate-based materials can also be affected by factors such as the concentration of crosslinking agents, which influence the mechanical properties and structure of hydrogels researchgate.netnih.gov.
Table 1: Key Characterization Findings for this compound and its Polymers
| Characterization Technique | Property Measured | Key Findings / Observations | Relevant Section |
| Scanning Electron Microscopy (SEM) | Surface Morphology & Pore Structure | Well-defined microstructures (dry state), unique meso- and macrostructures (hydrated state), shape-evolving surface patterns during swelling, pore sizes 1.0-4.0 µm, interconnectivity mdpi.comresearchgate.netnih.govfrontiersin.org. | 4.4.1 |
| Optical Microscopy | Particle Size & Shape | Particle sizes typically below 10 µm (API in matrices), occasional agglomerates, single particles below 1 µm, "crystal-like" structures upon drying for absolute size measurement mdpi.comcern.ch. | 4.4.2 |
| Atomic Force Microscopy (AFM) | Surface Topography | Nanoscale surface roughness (Rₐ below 1 nm for some coatings), hydro-responsive materials showing reversible pitted/protruding topographies, mapping of nanomechanical properties (Young's pseudo-modulus, adhesion forces) researchgate.netnih.govmdpi.com. | 4.4.3 |
| X-ray Diffraction (XRD) | Crystallinity & Structural Insights | Insights into aggregation structures, differentiation between amorphous and crystalline regions, increased characteristic diffraction peak intensity with modifiers indicating enhanced crystallization and larger grain sizes rsc.orgresearchgate.net. | 4.4.4 |
| Viscometric Analysis | Rheological Properties (Viscosity) | Electrolytes reduce specific viscosity ratio (ηsp/c), conversion to straight-line behavior for intrinsic viscosity determination. Specific ions (e.g., NaI) can cause gel precipitation/redissolution with viscosity maxima. Higher molecular weight correlates with higher viscosity mdpi.comcapes.gov.br. | 4.5 |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and energetic properties of chemical compounds like potassium acrylate (B77674). These methods allow for the prediction of molecular geometries, electronic distributions, and reaction pathways, offering a microscopic understanding that complements experimental observations.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Properties
Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method that focuses on the electron density of a system to determine its electronic structure and properties. It is computationally efficient and provides a balance between accuracy and computational cost, making it suitable for studying systems with hundreds to thousands of atoms. epfl.ch For potassium acrylate, DFT calculations are employed to optimize its ground state geometry, providing detailed information on bond lengths, bond angles, and dihedral angles. acs.org These optimized geometries represent the most stable arrangements of atoms in the molecule.
Beyond structural parameters, DFT enables the calculation of various electronic properties. These include the total energy of the molecule, which is crucial for understanding its stability, and other descriptors such as topological polar surface area (TPSA), partition coefficient (LogP), and the number of hydrogen bond acceptors and donors. For this compound, computational chemistry data indicates a TPSA of 37.3, a LogP of -0.3915, 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 1 rotatable bond. chemscene.com Such electronic properties are fundamental for predicting the molecule's behavior in different environments and its interactions with other species.
Time-Dependent DFT (TD-DFT) for Excitation Energies
Time-Dependent Density Functional Theory (TD-DFT) extends the capabilities of DFT to study excited electronic states and optical properties, such as excitation energies and absorption spectra. nih.govacs.orgresearchgate.net This method is crucial for understanding how molecules interact with light, which is relevant for various applications, including photopolymerization processes involving acrylates.
TD-DFT calculations can unveil enhanced excitation energies and provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. nih.gov For acrylate derivatives, TD-DFT has been used to calculate vertical excitation energies, revealing how changes in molecular structure or environment (e.g., solvent polarity) affect the absorption wavelength. rroij.comresearchgate.net For instance, studies on azo-acrylate compounds have shown that the energy gap between HOMO and LUMO orbitals can decrease with increased solvent polarity, influencing UV-visible absorption values. rroij.comrroij.com
Transition State Theory for Reaction Barrier Predictions
Transition State Theory (TST), often combined with DFT calculations, is a theoretical framework used to predict the rates of chemical reactions by calculating the energy barrier (activation energy) between reactants and products. mdpi.com This approach is particularly valuable for understanding the kinetics and mechanisms of polymerization reactions, which are central to the utility of this compound.
For acrylate and methacrylate (B99206) radical reactions, DFT has been extensively used to determine transition state (TS) structures and predict reaction barriers (ΔETS). rsc.orgrsc.org These studies often employ theoretical relationships like the Bell–Evans–Polanyi (BEP) model and Marcus-like models to correlate reaction barriers with product stabilization energies. rsc.orgrsc.org The application of TST allows for the estimation of kinetic rate coefficients at various temperatures, providing critical data for optimizing polymerization processes. mdpi.comwpmucdn.com For example, computational studies have investigated chain transfer reactions in alkyl acrylates, calculating activation energies and rate constants using TST. wpmucdn.com
Analysis of Molecular Orbitals (HOMO/LUMO)
The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental in quantum chemistry for understanding a molecule's chemical reactivity, electron transfer properties, and stability. acs.orgrsc.orglibretexts.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital most likely to accept an electron. rsc.org
The energy difference between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and electron conductivity. A smaller energy gap generally suggests higher reactivity and easier electron transfer. acs.orgnih.govrsc.org For acrylate compounds, the HOMO-LUMO energies and their gap have been used to predict reaction rates, such as in thiol-Michael addition reactions. nih.gov Furthermore, the spatial distribution of electron densities within the HOMO and LUMO provides insights into the reactive sites of a molecule. For instance, in some azo-acrylate derivatives, electron densities in HOMOs and LUMOs were found to be largely located on specific moieties, influencing electronic transitions. rroij.com
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational techniques that model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into dynamic processes, such as intermolecular interactions, diffusion, and adsorption phenomena.
Intermolecular Interactions and Adsorption Behavior
MD simulations are widely employed to investigate the intermolecular interactions and adsorption behavior of polymers, including polyacrylates, in various environments. These simulations can reveal the atomic-level details of how polymer chains interact with solvent molecules, ions, and surfaces.
Studies on polyacrylate-based systems have utilized MD simulations to understand adsorption mechanisms on mineral surfaces. For example, simulations of sodium polyacrylate adsorption on calcite, kaolinite, and montmorillonite (B579905) surfaces have identified the primary adsorption mechanism as occurring through hydroxyl groups on the mineral surface and carboxylic groups of the polyacrylate, often mediated by cations like sodium. semanticscholar.orgresearchgate.net The presence of an ionized acrylate monomer in hydrolyzed polyacrylamide has been shown to contribute to favorable interactions and lower free energy of adsorption on calcite. researchgate.net
The insights gained from MD simulations, such as the analysis of radial distribution functions (RDFs) and excess molar volumes, help to quantify the intensity of interactions between different components in a system, providing a comprehensive understanding of the adsorption and solution behavior of this compound and its derivatives. tandfonline.com
Advanced Material Science Research Applications
Superabsorbent Polymer Design and Functionality
The primary application of potassium acrylate (B77674) in material science is in the creation of superabsorbent polymers. These are cross-linked polymers capable of absorbing and retaining extremely large amounts of a liquid relative to their own mass. gelsap.com
Hydrogel Development for Water Management
Potassium acrylate-based hydrogels are extensively researched for water management, especially in agriculture. These hydrogels, when incorporated into soil, can absorb and store significant amounts of water, which is then gradually released to plants, thereby reducing irrigation frequency and mitigating drought stress. socochem.comgelsap.comscielo.org.mx
Research has demonstrated that these superabsorbent polymers can absorb hundreds of times their own weight in water. unibas.itchemtexltd.com For instance, a hydrogel based on potassium polyacrylate, known as "Pusa Hydrogel," can absorb water up to 400 times its dry weight. unibas.it Another product, "Alsta Hydrogel," which is also potassium polyacrylate-based, can absorb 300–500 times its weight in water. nih.govmdpi.com This remarkable water retention capability is attributed to the hydrophilic groups attached to the cross-linked molecular structure. chemtexltd.com
Studies have shown tangible benefits in agricultural settings. The application of this compound hydrogels has been found to increase the water holding capacity of soils, which can lead to a reduction in irrigation requirements by up to 50%. chemzest.comaccepta.com In greenhouse tomato cultivation, for example, the use of this compound resulted in a significant decrease in the water footprint while increasing crop yields. scielo.org.mx A nanocomposite hydrogel derived from this compound demonstrated a swelling characteristic of 100–300 g/g, which is suitable for horticulture, and it was not adversely affected by pH or the presence of inorganic salts. acs.org
Table 1: Water Absorption Capacity of this compound-Based Hydrogels
| Hydrogel Type | Absorption Capacity (times its dry weight) | Reference |
|---|---|---|
| Pusa Hydrogel (Potassium Polyacrylate-based) | Up to 400 | unibas.it |
| Alsta Hydrogel (Potassium Polyacrylate-based) | 300–500 | nih.govmdpi.com |
| General Potassium Polyacrylate | Up to 500 | chemtexltd.com |
| Nanocomposite Hydrogel (this compound-derived) | 100-300 | acs.org |
Material Design for Controlled Release Systems
The polymeric network of this compound-based hydrogels is not only effective for water retention but also for the controlled release of agrochemicals and pharmaceuticals. This functionality helps in improving the efficiency of fertilizers and pesticides by releasing them slowly over an extended period, which also minimizes environmental runoff. wikipedia.orgmdpi.com
In agriculture, these hydrogels can entrap nutrients and release them gradually, ensuring a consistent supply to the plant roots and reducing the leaching of fertilizers. accepta.comscielo.org.mx This slow-release mechanism has been shown to be beneficial for plant growth and can lead to savings in fertilizer usage. scielo.org.mx
In the biomedical field, hydrogels synthesized from this compound are explored for drug delivery systems. benchchem.comontosight.ai The polymer matrix can encapsulate drugs, which are then released in a controlled manner, potentially in response to specific physiological triggers like pH or ionic strength. ontosight.ai For instance, a copolymer of methyl methacrylate (B99206) and this compound has been investigated for developing controlled-release drug formulations. ontosight.ai Research has also been conducted on poly(acrylamide-co-potassium acrylate) hydrogels for the controlled release of Triprolidene hydrochloride, an antihistamine drug. researchgate.net These systems can be designed to release the drug over extended periods, improving therapeutic outcomes. researchgate.net
Polymeric Composites with Inorganic Fillers (e.g., Clays (B1170129), Minerals, Rice Husk Ash)
To enhance the mechanical properties and modify the swelling behavior of this compound hydrogels, inorganic fillers are often incorporated to create polymeric composites. Materials like clays, various minerals, and agricultural waste products such as rice husk ash (RHA) are used for this purpose. acs.orgnih.gov
The inclusion of inorganic fillers can create additional cross-linking points within the polymer network, which can improve the hydrogel's performance, especially in saline conditions. scielo.brscielo.br For example, a study on a commercial hydrogel composed of this compound, acrylamide (B121943), and a mineral filler noted the presence of aluminum, sulfur, and calcium, suggesting the use of minerals to potentially enhance stability in saline environments. scielo.br
Research on composites of poly(acrylamide-co-acrylate) with RHA has shown that the filler can significantly affect the hydrogel's properties. researchgate.net One study synthesized composite hydrogels by varying the percentage of RHA and found that a composite with 10 wt% RHA achieved a superabsorbent capacity of over 800 g of water per gram of gel. researchgate.net These RHA composites demonstrated better water absorbance properties compared to commercial polyacrylamide gel and preserved their superabsorbent characteristics even after multiple drying and swelling cycles. researchgate.net The silica-rich nature of RHA, particularly when calcined at controlled temperatures, makes it a viable filler for improving hydrogel characteristics for agricultural applications. nih.govresearchgate.net
Table 2: Swelling Ratio of Poly(acrylamide-co-potassium acrylate)/Rice Husk Ash (RHA) Composite Hydrogel
| RHA Content (wt%) | Cross-linker (mol%) | Swelling Ratio (g water/g absorbent) | Reference |
|---|---|---|---|
| - | - | 645 (without RHA) | nih.gov |
| Varies | Varies | 1077 (calcinated at 900 °C) | nih.gov |
| 10 | 0.1 | > 800 | researchgate.net |
Interpenetrating Polymer Networks (IPNs)
Interpenetrating Polymer Networks (IPNs) represent another advanced application of this compound in material design. An IPN is a polymer comprising two or more networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other.
Research into semi-IPN superporous hydrogels based on poly(3-sulfopropyl acrylate, potassium salt) (PSPA) and linear polymers like poly(vinyl alcohol) (PVA) has been conducted. kinampark.com The goal of creating these semi-IPNs is often to improve the mechanical strength of the swollen hydrogel. kinampark.com In these systems, the PSPA forms the primary network, while the linear polymer, such as PVA, interpenetrates this network. The study found that as the content of PVA increased, the swelling ratio of the hydrogel decreased, but its mechanical strength was enhanced. kinampark.com This trade-off is attributed to the hydrogen bonding between the hydroxyl groups of PVA and the carboxyl and sulfonate groups of the PSPA network. kinampark.com
Water Retention in Porous Media Research
This compound-based superabsorbent polymers are extensively studied for their impact on water retention and movement within porous media, most notably agricultural soils.
Soil Water Dynamics and Hydraulic Conductivity Modification
When added to soil, this compound hydrogels significantly alter its hydraulic properties. They increase the soil's water holding capacity, which is the amount of water the soil can hold for plant use. nih.govmdpi.com This is particularly beneficial in sandy soils, which typically have low water retention. nih.govmdpi.com By absorbing large quantities of water during irrigation or rainfall and releasing it slowly, these hydrogels help maintain soil moisture, making water more available to plants over a longer period. scielo.org.mxsocopolymer.com
The application of these hydrogels generally leads to a decrease in the saturated hydraulic conductivity of the soil. frontiersin.orgmdpi.comresearchgate.net Saturated hydraulic conductivity is a measure of how easily water moves through saturated soil. The swollen hydrogel particles can block some of the large drainage pores in the soil, thereby slowing down the rate of water percolation and reducing water loss through deep drainage. unibas.itmdpi.com Several studies have reported a significant reduction in saturated hydraulic conductivity in sandy soils amended with hydrogels. frontiersin.orgresearchgate.net However, the effect can be inconsistent and may depend on factors like soil type, hydrogel concentration, and even soil temperature. mdpi.com For instance, some research has noted an increase in hydraulic conductivity under certain conditions, possibly due to improved soil structure and aggregation. mdpi.com
Research has shown that the application of this compound hydrogels can increase the available water content for crops significantly. scielo.org.mx In one study, treated soils retained up to 132% more water than untreated soils. scielo.org.mx This modification of soil water dynamics not only helps in conserving water but also improves the physical properties of the soil, such as aeration, and can lead to increased crop yields. scielo.org.mxaccepta.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Poly(this compound) / Potassium polyacrylate |
| Acrylamide |
| Poly(acrylamide) |
| Poly(acrylamide-co-potassium acrylate) |
| N,N'-methylenebisacrylamide |
| Glycerol (B35011) diacrylate |
| Triethanolamine |
| Potassium hydroxide (B78521) |
| Acrylic acid |
| Sodium hydroxide |
| Lithium hydroxide |
| Methyl methacrylate |
| Poly(methyl methacrylate-potassium acrylate) copolymer |
| Rice Husk Ash |
| Silica |
| Poly(3-sulfopropyl acrylate, potassium salt) |
| Poly(vinyl alcohol) |
| Triprolidene hydrochloride |
| Calcium sulfate (B86663) |
| Aluminum |
| Sulfur |
| Calcium |
| Polyvinyl alcohol |
| Phosphoric acid |
| 4-chloro-2-methylphenoxyacetic acid (CMPA) |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) |
| Itaconic acid |
| Ethylene glycol dimethacrylate |
| N,N′-methylenebis (acrylamide) |
| Potassium nitrate (B79036) |
| Propranolol HCl |
| Dextrose |
| Microcrystalline cellulose (B213188) |
| Poly(sulfopropyl methacrylate potassium-co- methyl methacrylate) |
| Sodium chloride |
| Potassium chloride |
| Sucrose |
| Polyvinyl acetate |
| Polyvinyl pyrrolidone |
| Methacrylic acid and ethyl acrylate copolymer |
| Carbon |
| Lignin (B12514952) |
| Cellulose |
| Hemi-cellulose |
| Poly(ethylene glycol) diacrylate |
| Poly(ethylene glycol) |
| Tris(6-isocyanatohexyl) isocyanurate |
| Eudragit NE-40D |
| Kollidon SR 30 D |
| Kollicoat MAE 30 DP |
| Ammonium (B1175870) persulfate |
| N,N,N',N'-tetramethylethylenediamine |
| 5-Fluorouracil |
| 2-acrylamido-2-methyl-1-propanesulfonic acid |
| Anhydrous dextrose |
| Ranitidine hydrochloride |
| Sodium Carboxymethyl Cellulose |
| Isopropyl acrylamide |
| Poly(acrylic acid) |
| Poly(acrylamide-co-acrylic acid) |
Internal Curing Agents in Cementitious Materials
Potassium polyacrylate is investigated as an internal curing agent in concrete to enhance its compressive strength and durability. autonoma.edu.peresearchgate.net Superabsorbent polymers (SAPs) like potassium polyacrylate can absorb and retain large quantities of water, which is then gradually released during the cement hydration process. mdpi.com This internal water supply helps to mitigate self-desiccation and autogenous shrinkage, particularly in high-performance concretes with low water-to-cement ratios. mdpi.combts.gov
Research has shown that the incorporation of potassium polyacrylate can lead to a notable increase in the compressive strength of concrete compared to traditional curing methods like immersion or membrane-forming. autonoma.edu.pe One study demonstrated an increase in compressive strength of over 10% in concrete with potassium polyacrylate compared to immersion-cured samples. autonoma.edu.pe The controlled release of water from the hydrogel promotes more complete hydration of the cement particles, resulting in a denser and stronger microstructure. mdpi.comresearchgate.net This improved curing efficiency supports the development of more durable and sustainable construction materials with a reduced environmental footprint. autonoma.edu.pe
Table 1: Comparative Compressive Strength of Concrete with Different Curing Methods
| Curing Method | Compressive Strength Enhancement |
| Internal Curing with Potassium Polyacrylate | >10% increase over immersion curing autonoma.edu.pe |
| Immersion Curing | Baseline for comparison |
| Membrane-Forming Curing | Lower strength gain compared to internal curing autonoma.edu.pe |
Fluid Management in Geological Systems (e.g., Oil and Gas Industry)
In the oil and gas industry, polyacrylate-based polymers are crucial for fluid management in drilling and reservoir operations. oil-drilling-fluids.comd-nb.info While sodium polyacrylate is more commonly mentioned, the principles apply to this compound as well, especially in potassium-based mud systems designed to stabilize water-sensitive shales. oil-drilling-fluids.comslb.com These polymers function as fluid loss control additives, creating a thin, low-permeability filter cake on the wellbore wall to prevent the loss of drilling fluid into the formation. oil-drilling-fluids.comwebsite-start.de
The effectiveness of polyacrylates in high-temperature environments and their resistance to bacterial degradation make them suitable for deep well applications. oil-drilling-fluids.com Superabsorbent polymer hydrogels, including those based on this compound, are also being explored for reservoir zonal isolation and water shutoff applications. d-nb.info Their ability to swell and form a stable gel can help in plugging unwanted water-producing zones, thereby improving oil recovery. d-nb.info The swelling performance of these hydrogels is influenced by factors such as temperature, pH, and salinity of the formation water. d-nb.info
Table 2: Applications of Polyacrylates in the Oil and Gas Industry
| Application | Function | Key Benefit |
| Drilling Fluids | Fluid Loss Control Additive | Reduces fluid loss to the formation, improves wellbore stability. oil-drilling-fluids.comwebsite-start.de |
| Shale Stabilization | Inhibits clay swelling | Prevents wellbore instability in water-sensitive shales. slb.com |
| Reservoir Management | Zonal Isolation, Water Shutoff | Plugs water-producing zones to enhance oil recovery. d-nb.info |
Polymeric Additives for Material Performance Enhancement
This compound and its polymers are utilized as additives to enhance the performance of various materials through mechanisms like viscosity modification and adhesion improvement.
Viscosity Modification in Polymer Solutions
Polyacrylates, including potassium polyacrylate, are effective rheology modifiers. google.comgantrade.com When dissolved in water, these polymers uncoil and interact, leading to a significant increase in the viscosity of the solution. google.com This property is leveraged in a wide range of applications where precise control over flow behavior is required.
In industrial formulations, alkali-soluble acrylic polymers are used as thickeners. dow.com These polymers are supplied at a low pH and viscosity. When the pH is raised, the carboxyl groups on the polymer chain ionize, leading to electrostatic repulsion between the charged groups. This repulsion causes the polymer chain to expand and swell, resulting in a rapid increase in viscosity. gantrade.com This mechanism allows for the "in-situ" thickening of a formulation, providing advantages in processing and handling. The final viscosity can be controlled by the polymer concentration, molecular weight, and the pH of the solution. google.com
Adhesion Properties in Coatings and Sealants
Acrylate-based polymers are widely used in the formulation of adhesives, coatings, and sealants due to their excellent adhesion properties, flexibility, and weather resistance. dataintelo.comshaktichemicals.orgtijer.org this compound, as a monomer, can be polymerized to form binders that provide strong adhesion to a variety of substrates, including metals and plastics. dataintelo.comtijer.org
The presence of carboxyl groups in the acrylate polymer chain contributes to their adhesive strength through hydrogen bonding and other intermolecular forces with the substrate surface. These polymers can also be cross-linked to further enhance their mechanical properties and durability. kowachemical.com The versatility of acrylate chemistry allows for the tailoring of polymers with specific properties, such as varying degrees of hardness, flexibility, and chemical resistance, to meet the demands of different applications in the construction and automotive industries. dataintelo.comshaktichemicals.org
Polymeric Flocculants in Water Treatment Processes
Polyacrylates are used as flocculants in water and wastewater treatment processes. accepta.comredawater.com While anionic polyacrylamides (co-polymers of acrylamide and acrylic acid or its salts) are most common, the fundamental principles of flocculation apply. accepta.comtramfloc.com These high-molecular-weight polymers work by a bridging mechanism, where long polymer chains adsorb onto multiple suspended particles simultaneously, pulling them together to form larger aggregates or "flocs." redawater.com
These larger, heavier flocs then settle out of the water more quickly and are more easily removed by filtration or sedimentation. accepta.comredawater.com Anionic flocculants, such as those derived from this compound, are effective in treating water with inorganic suspended solids. tramfloc.comgoogle.com The negatively charged carboxylate groups on the polymer chain can interact with positively charged sites on the particles, contributing to the flocculation process. google.com The effectiveness of the flocculant depends on factors like molecular weight, charge density, and the pH of the water. redawater.comtramfloc.com
Bio-Interfacing Polymeric Systems
This compound-based hydrogels are being explored for various bio-interfacing applications. Their high water content and biocompatibility make them suitable for use in systems that interact with biological environments. researchgate.net For instance, potassium polyacrylate has been investigated for use in gel polymer electrolytes for practical applications in batteries, demonstrating its ability to create a stable and homogeneous interface. acs.org
In the biomedical field, polyacrylates are studied for applications such as drug delivery systems, where their ability to swell and release entrapped molecules in a controlled manner is advantageous. researchgate.net Furthermore, the development of bio-based acrylates from renewable resources like lignin is an active area of research, aiming to create more sustainable and environmentally friendly polymers. researchgate.netthe-innovation.org Some formulations of potassium polyacrylate incorporate bio-based materials, enhancing their biodegradability and reducing their environmental impact, which is particularly relevant for agricultural and environmental applications. socopolymer.comsocopolymer.com
Hydrogel Matrices for Exudate Management
This compound is a key monomer in the synthesis of superabsorbent hydrogels utilized in advanced wound care. These hydrogels are three-dimensional, cross-linked polymer networks renowned for their capacity to absorb and retain large volumes of aqueous fluids. This characteristic is particularly valuable in the management of highly exuding wounds, where the effective removal of wound exudate is crucial for promoting the healing process.
The high absorption capacity of this compound-based hydrogels stems from the presence of carboxylate groups along the polymer chain. In an aqueous environment, these groups ionize, creating a high concentration of ions within the hydrogel network. The resulting osmotic pressure gradient drives water and exudate from the wound bed into the hydrogel matrix. wounds-uk.com The degree of cross-linking within the polymer structure is a critical parameter that governs the swelling capacity; a lower cross-link density allows for greater polymer chain relaxation and, consequently, higher fluid uptake. wounds-uk.com
Research has shown that hydrogels based on poly(this compound) can absorb fluids many times their own weight. For instance, superabsorbent polymers (SAPs) containing polyacrylate can absorb up to 800 times their weight in distilled water, although this capacity is reduced in ionic solutions like saline (to around 60 times) due to a decrease in the osmotic pressure difference between the hydrogel and the surrounding fluid. wounds-uk.com In the context of wound care, this means the hydrogel can effectively absorb exudate, which contains salts, proteins, and cellular debris. mdpi.com By sequestering excess fluid, these hydrogel dressings help maintain a moist wound environment conducive to healing, prevent maceration of surrounding healthy tissue, and can trap proteolytic enzymes that may impede healing. mdpi.comuni-regensburg.de
Studies on composite hydrogels, such as those made from cassava starch grafted with poly(this compound-co-acrylamide), have demonstrated significant swelling capabilities. These materials are synthesized to optimize absorption properties for specific applications. The swelling ratio is influenced by factors including the monomer composition and the concentration of cross-linking agents. Research indicates that such hydrogels can achieve remarkable absorption rates, making them highly effective for managing wound exudate. untirta.ac.idaip.org
Table 1: Swelling Capacity of this compound-Based Hydrogels in Different Media
| Hydrogel Composition | Medium | Maximum Swelling Ratio (g/g) | Reference |
|---|---|---|---|
| Cassava starch-g-poly(this compound-co-acrylamide) | Distilled Water | 460 | untirta.ac.id |
| Cassava starch-g-poly(this compound-co-acrylamide) | NaCl Solution | 317 | aip.org |
| Cassava starch-g-poly(this compound-co-acrylamide) | Urea Solution | 523 | aip.org |
| Commercial poly(this compound-co-acrylamide) | Distilled Water | 444 | scielo.br |
| Commercial poly(this compound-co-acrylamide) | Saline Water (0.5 dS m⁻¹) | ~140 | scielo.br |
Polymer-Based Scaffolds for Tissue Engineering Research
In the field of tissue engineering, polymer-based scaffolds provide a temporary, three-dimensional structure that supports cellular attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. nih.govmdpi.com this compound is utilized in the fabrication of these scaffolds, primarily as a component of hydrogels or other copolymers, to impart hydrophilicity and create an environment that mimics the natural extracellular matrix (ECM). nih.gov The ability of these scaffolds to absorb water is essential for facilitating nutrient and waste transport to and from the cells cultured within the scaffold. nih.gov
This compound can be copolymerized with other monomers, such as acrylamide, to create hydrogel scaffolds with tunable properties. nih.gov The mechanical strength, porosity, swelling behavior, and degradation rate of these scaffolds can be precisely controlled by adjusting the chemical composition and the degree of cross-linking. nih.govnih.gov For instance, photopolymerization techniques can be used to synthesize poly(this compound-co-acrylamide) hydrogels, offering control over the reaction and stability of the resulting structure. nih.gov
Research has demonstrated that the properties of these acrylate-based scaffolds are highly dependent on the concentration of the cross-linking agent. One study on poly(this compound-co-acrylamide) hydrogels found that the maximum swelling capacity, which ranged from 69 to 217 times the dry weight, was inversely related to the concentration of the cross-linker, glycerol diacrylate. nih.gov This study identified a critical cross-linker concentration that marked a transition to enhanced mechanical properties, which is a key consideration for scaffolds that need to provide structural support to regenerating tissues. nih.gov Scaffolds with organized pore structures are often superior to those with disordered pores in mimicking the native ECM and promoting enhanced cell adhesion and proliferation. scielo.br The ability to create scaffolds with defined micro-, meso-, and macrostructures is a significant area of research. nih.gov
The high water-uptake capacity imparted by this compound is beneficial for creating a supportive environment for cell growth, while the ability to tailor mechanical properties through copolymerization and cross-linking allows for the development of scaffolds suited for specific tissue engineering applications, from soft tissues to more robust structures like cartilage. nih.gov
Table 2: Influence of Cross-Linker Concentration on Swelling of Poly(this compound-co-acrylamide) Scaffolds
| Cross-linker (DAG) Concentration (wt%) | Maximum Swelling (g/g) | Reference |
|---|---|---|
| 1 | 217 | nih.gov |
| 2 | 190 | nih.gov |
| 3 | 154 | nih.gov |
| 4 | 117 | nih.gov |
Environmental Interactions and Degradation Mechanisms
Abiotic Degradation Pathways
Photodegradation Mechanisms (UV Exposure)
Photodegradation, particularly through exposure to ultraviolet (UV) radiation, is a significant pathway for the breakdown of polyacrylates. UV exposure can lead to photooxidative degradation, which involves the combined action of light and oxygen wikipedia.org. This process results in the breaking of polymer chains (chain scission), the formation of radicals, and a reduction in molecular weight wikipedia.orgmdpi.comnih.gov. These changes ultimately lead to the deterioration of mechanical properties and can cause the material to become brittle wikipedia.org.
Polyacrylates are known to be affected by UV exposure, with chain scission and cross-linking reactions occurring mdpi.com. Studies on poly(methyl methacrylate) (PMMA), a common polyacrylate, have shown pronounced degradation with increasing irradiation time, particularly under short UV wavelengths rsc.org. The higher the energy of the reacting photons, the greater the deterioration imposed on the polymer structure rsc.org. Photodegradation can occur in the absence of oxygen (chain breaking or cross-linking) and in the presence of oxygen (photooxidative degradation), with the latter being accelerated at elevated temperatures nih.gov. The process is autocatalytic, generating increasing numbers of radicals and reactive oxygen species wikipedia.org.
Thermal and Thermo-oxidative Degradation
Thermal degradation of polyacrylates can occur both in the presence and absence of oxygen. In the presence of air (thermo-oxidative degradation), polyacrylates degrade through peroxide formation and radical reactions with oxygen, leading to depolymerization and the formation of products like alcohols and carbon dioxide mdpi.com. In the absence of oxygen, degradation primarily occurs through rearrangements that result in decarboxylation and the formation of monomers and alcohols mdpi.com.
Studies on poly(potassium acrylate) (P(KA)) hydrogels have shown high thermal stability, with degradation typically occurring between 463.15 K and 843.15 K (approximately 190 °C to 570 °C) researchgate.net. The glass transition temperature for these hydrogels was found to be around 383.15 K (approximately 110 °C) researchgate.net. The thermal degradation kinetics of P(KA) revealed an activation energy of approximately 500,000 J mol⁻¹ researchgate.net.
For polyacrylic acid (PAA), the thermal decomposition involves three main steps:
Evaporation of adsorbed water (4-5% weight loss below 150 °C).
Destruction of side groups, leading to decarboxylation or anhydride (B1165640) formation (around 25% weight loss in the 200-300 °C range).
Main chain scission (above 300 °C) researchgate.netresearchgate.net.
The thermal stability of polyacrylate salts can be influenced by the specific metal involved, with transition metal salts of poly(acrylic acid) degrading via a free radical decomposition process gla.ac.uk. For poly(n-alkyl acrylates), the main thermal degradation processes include random main-chain scission, forming monomers, dimers, saturated diesters, trimers, and corresponding acetates and methacrylates, as well as non-radical side-chain reactions researchgate.net.
Hydrolytic Stability of Polyacrylate Linkages
The hydrolytic stability of polyacrylate linkages is an important aspect of their environmental persistence, particularly in aqueous environments such as soil. Polyacrylates are generally considered to be susceptible to hydrolysis mdpi.com. Partially hydrolyzed polyacrylamides, which share structural similarities with polyacrylates, are known to be sensitive to temperature and divalent ions onepetro.org. The amide groups in these polymers hydrolyze in aqueous solutions to an extent dependent on pH and temperature onepetro.org.
For polyacrylic acid, studies indicate that it is hydrolytically unstable at elevated temperatures (e.g., 130 °C) across various pH conditions (acidic, neutral, basic), as evidenced by changes in viscosity nih.govresearchgate.net. The swelling capacity of sodium polyacrylate, which is an anionic polyelectrolyte with negatively charged carboxyl groups, allows it to bind to water molecules via hydrogen bonds mdpi.com. This interaction can influence its stability and behavior in moist environments.
Environmental Factors Affecting Degradation (e.g., Water Availability, Weathering)
The degradation of polyacrylates in the environment is a multifactorial process, with water availability and weathering playing crucial roles. Weathering encompasses the combined effects of sunlight, moisture, temperature, and atmospheric gases mdpi.compolymerupdateacademy.com.
Water Availability/Humidity: The presence of water is critical for hydrolytic degradation polymerupdateacademy.com. Polyacrylates, especially superabsorbent polymers, swell significantly when exposed to water due to their hydrophilic groups (–COOR and –COOH) mdpi.com. This swelling can facilitate degradation by increasing the surface area exposed to other degradation agents or by promoting chain scission mdpi.com. Low moisture levels can reduce the biodegradation rate of SAPs cambridge.org.
Temperature: Elevated temperatures accelerate both photodegradation (thermo-oxidation) and thermal degradation processes nih.govpolymerupdateacademy.com.
Sunlight (UV Radiation): As discussed, UV radiation is a primary driver of photodegradation, leading to chain scission and embrittlement wikipedia.orgmdpi.compolymerupdateacademy.com.
Microorganisms: While chemical cross-linking and high molecular weight can contribute to resistance, superabsorbent polymer particles can be colonized by microorganisms researchgate.net. Biodegradation rates for polyacrylates (PAA) in soil are generally slow, ranging from 0.2% to 0.5% per year cambridge.org.
Soil Environment: The soil environment is complex, with factors such as pH, temperature, humidity, and microorganisms all impacting polymer degradation mdpi.com. The interaction between polyacrylates and soil components, including the absorption of inorganic and organic groups on the polymer surface, can influence the degradation process mdpi.com.
Environmental Fate and Transport Studies
The environmental fate and transport of potassium acrylate (B77674), primarily in its polymeric form, are largely determined by its interactions with soil and its ability to influence nutrient dynamics.
Polymer-Nutrient Interactions and Leaching Mitigation
Polyacrylates are known to interact with nutrients in the soil, influencing their availability and mitigating leaching losses. SAPs can enhance soil nutrient availability, particularly for nitrogen (N), phosphorus (P), and potassium (K), by reducing their leaching from the soil nih.govmdpi.com. This is achieved by holding nutrients and delaying their dissolution, thereby limiting their loss into the environment and increasing their availability for plants oekotoxzentrum.chmdpi.com.
Studies have shown that the addition of polyacrylate-based polymers to fertilizer solutions can reduce nitrogen leaching losses by as much as 45% in heavily leached conditions nih.gov. The ability of SAPs to retain nutrients means that these nutrients are released substantially more slowly, especially N and K mdpi.com. This controlled release mechanism ensures that plants can access stored nutrients throughout their growth phase, potentially leading to increased yields and improved quality mdpi.commdpi.com. The increased cation exchange capacity due to SAPs also contributes to the preservation of nutrients from leaching mdpi.com.
Future Research Directions and Emerging Trends
Development of Next-Generation Superabsorbent Polymers with Enhanced Functionality
Research into potassium acrylate-based superabsorbent polymers (SAPs) is moving towards developing materials with enhanced functionality beyond simple water absorption. Next-generation SAPs aim for improved compatibility, easier processability, and significantly greater absorbability fishersci.dknih.gov. A significant trend involves the incorporation of natural polysaccharides, such as starch and cellulose (B213188), into SAP formulations. This integration is driven by the inherent biodegradability, biocompatibility, and non-toxicity of these natural polymers, offering a sustainable alternative to traditional petroleum-based monomers nih.govnih.govmpg.de.
These advancements are leading to SAPs with enhanced properties, including superior compressive strength and the ability to retain their shape even after absorbing substantial amounts of water nih.gov. Furthermore, the development of nutrient-rich organic-inorganic composites is being explored to improve the durability, efficiency, and recyclability of SAPs, broadening their potential for sustainable applications, particularly in agriculture. mpg.de
Integration of Nanotechnology for Advanced Material Performance
The integration of nanotechnology is revolutionizing the performance of this compound-based materials. Nanomaterials, such as graphene, carbon nanotubes, and various metal nanoparticles, are being incorporated into polymer matrices to create nanocomposites with significantly enhanced properties. This approach leads to improvements in thermal stability, electrical conductivity, mechanical strength, and stiffness-to-weight ratio acgih.org.
These nano-enhanced materials are highly sought after for advanced applications in electronic devices, energy storage, biomedical devices, and environmental remediation acgih.org. For instance, nanocellulose has been successfully utilized as a binder in acrylate-epoxidized soybean oil (AESO) composites, resulting in a notable increase in storage modulus and improved fiber-matrix stress transfer. Graphene oxides (GO) are also being explored as reinforcement materials in composites, as well as for applications in catalysis, biomedical engineering, and wastewater treatment due to their large surface area and chemical reactivity. acgih.org
Exploration of Sustainable and Renewable Feedstocks for Monomer Synthesis
A critical research direction involves shifting away from petrochemical dependence by exploring sustainable and renewable feedstocks for monomer synthesis, particularly for acrylic acid, the primary precursor to potassium acrylate (B77674). This aligns with green chemistry principles, emphasizing environmentally benign synthetic transformations.
Significant progress has been made in developing routes to produce acrylic acid from biomass resources. For example, a four-step synthesis route starting from biomass-derived furfural (B47365) has demonstrated high yields (81%) of acrylic acid with minimal waste, utilizing environmentally friendly processes such as photooxygenation, aerobic oxidation, and ethenolysis reactions. Other approaches include deriving bio-based acrylic monomers from fermented corn glucose or by reacting acrylic acid with renewable alcohols like butanol sourced from sugarcane. The potential of lignocellulosic materials as renewable sources for (meth)acrylates is also under intensive investigation.
Design of Environmentally Compatible and Biodegradable this compound Systems
New formulations of potassium polyacrylate hydrogels are being developed that include 10% to 30% bio-based materials, demonstrating enhanced degradability and a reduced carbon footprint. These biodegradable SAPs are designed to decompose into harmless substances under natural conditions, thereby preventing pollution of soil and water bodies. While chemical cross-linking and high molecular weight can impede degradation, studies indicate that SAP particles can be colonized by microorganisms, suggesting a pathway for biodegradation. The overarching goal is to achieve a balance between the excellent water absorption properties of this compound and improved environmental safety and degradability.
Predictive Modeling and Machine Learning for Material Design and Process Optimization
The application of Artificial Intelligence (AI) and Machine Learning (ML) is transforming the design and optimization of this compound-based materials. These computational tools enable the development of data-driven predictive models for various material properties, including Young's modulus, glass transition temperature, biocompatibility, and degradation rates. ML also plays a crucial role in optimizing synthesis processes, leading to more efficient and controlled production.
Techniques such as active learning (AL) and Bayesian optimization (BO) are employed to iteratively build robust ML models from smaller datasets. This approach significantly minimizes the number of experiments required, thereby accelerating the discovery and development of new materials. For example, ML models have been successfully used to select material compositions for acrylate photopolymers, achieving targeted Young's modulus values within a 10% margin. Despite challenges like data scarcity and the need for model generalization, emerging trends such as multimodal sensor fusion and in-situ monitoring are being explored to further enhance the capabilities of ML in material science. Furthermore, ML is being applied to polymerization reaction engineering for acrylate-based polymers, which is vital for optimizing reaction conditions and product design.
Novel Applications in Specialized Material Science Fields
Beyond their traditional role in superabsorbent products like diapers and agricultural water retention, this compound and its derivatives are finding novel applications in specialized material science fields.
Biomedical Applications: These include drug delivery systems, wound dressings, tissue-engineered scaffolds, contact lenses, and bone cements, leveraging the biocompatibility and tunable properties of acrylate-based polymers fishersci.dk.
Environmental Remediation: this compound is being utilized in wastewater treatment for pollutant adsorption and in soil improvement strategies, particularly in arid regions. Studies show that potassium polyacrylate can significantly increase soil water content and enhance plant growth under drought stress conditions, as well as optimize soil physical and chemical properties. mpg.deacgih.org
Electronics: Emerging applications include anti-reflective coatings and photoresists, where the optical and processing properties of acrylate polymers are advantageous.
Smart Materials: Responsive hydrogels based on this compound are being developed for sensor technologies, showcasing their ability to react to various external stimuli.
3D Printing/Additive Manufacturing: Machine learning is facilitating the design of acrylate photopolymer compositions for additive manufacturing, enabling the creation of complex geometries and multi-material objects with tailored properties.
Q & A
Q. What are the recommended laboratory-scale synthesis methods for potassium acrylate, and how can purity be validated?
this compound is typically synthesized via neutralization of acrylic acid with potassium hydroxide in aqueous media. To ensure reproducibility:
- Use stoichiometric ratios (1:1 molar ratio of acrylic acid to KOH) under controlled temperatures (20–25°C) to avoid premature polymerization.
- Purify the product via recrystallization or vacuum drying to remove residual monomers and moisture.
- Validate purity using Fourier-transform infrared spectroscopy (FTIR) to confirm carboxylate group absorption bands (~1550–1610 cm⁻¹) and elemental analysis for potassium content .
Q. Which characterization techniques are critical for verifying this compound’s structural and functional properties?
Key methods include:
- FTIR/NMR spectroscopy : To confirm the absence of unreacted acrylic acid and identify acrylate anion peaks.
- Thermogravimetric analysis (TGA) : To assess thermal stability and decomposition profiles (e.g., water retention capacity up to 200°C).
- Ion chromatography : To quantify residual potassium ions and ensure stoichiometric accuracy .
Q. How can researchers design experiments to evaluate this compound’s interaction with biological molecules (e.g., enzymes)?
- Use spectrophotometric assays (e.g., laccase activity via absorbance at 230 nm) to monitor enzyme release from this compound-based hydrogels.
- Control variables such as pH (5.0–7.4) and ionic strength to mimic physiological conditions.
- Compare release kinetics between copolymer formulations (e.g., acrylamide/potassium acrylate ratios) using first-order kinetic models .
Advanced Research Questions
Q. How should researchers address contradictions in reported water-absorption capacities of this compound-based hydrogels?
Discrepancies often arise from crosslinking density or measurement protocols. To resolve:
- Systematically vary crosslinker concentrations (e.g., N,N'-methylenebisacrylamide) and measure swelling ratios via gravimetric analysis.
- Standardize testing conditions (e.g., deionized water, 25°C, 24-hour equilibrium) across studies.
- Apply statistical tools (e.g., ANOVA) to identify significant variables and validate reproducibility .
Q. What methodological approaches are suitable for studying the environmental stability of this compound copolymers?
- Conduct soil/water exposure experiments under controlled humidity and temperature.
- Quantify mass loss over time and analyze degradation byproducts using liquid chromatography-mass spectrometry (LC-MS).
- Compare degradation rates between copolymer particle sizes (e.g., 1–2 mm vs. 2–4 mm) to assess size-dependent stability .
Q. How can the impact of crosslinking density on this compound’s mechanical properties be systematically investigated?
- Prepare hydrogels with incremental crosslinker concentrations (0.1–2.0 mol%).
- Perform rheological tests (e.g., storage modulus G') and tensile strength measurements.
- Correlate data with swelling ratios to optimize mechanical integrity for applications like agriculture or biomedicine .
Q. What strategies are recommended for resolving discrepancies in this compound’s ion-exchange efficiency across studies?
- Standardize ion-exchange capacity (IEC) measurements using titration (e.g., HCl for K⁺ displacement).
- Control for competing ions (e.g., Na⁺, Ca²⁺) in solution to isolate potassium-specific binding.
- Validate results against theoretical IEC values derived from copolymer composition .
Methodological Best Practices
Q. What analytical protocols are essential for quantifying this compound in complex matrices (e.g., soil or wastewater)?
- Employ ion-selective electrodes (ISE) or inductively coupled plasma optical emission spectroscopy (ICP-OES) for potassium detection.
- Use solid-phase extraction (SPE) to isolate acrylate anions from interfering substances.
- Validate recovery rates (>90%) via spiked samples and matrix-matched calibration curves .
Q. How should researchers document synthetic procedures to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
